3-Oxo Atorvastatin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Numéro CAS |
887196-30-7 |
|---|---|
Formule moléculaire |
C33H33FN2O5 |
Poids moléculaire |
556.6 g/mol |
Nom IUPAC |
(5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoic acid |
InChI |
InChI=1S/C33H33FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26,37H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-/m1/s1 |
Clé InChI |
JVFCMPKBFPIOON-AREMUKBSSA-N |
SMILES isomérique |
CC(C)C1=C(C(=C(N1CC[C@H](CC(=O)CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
SMILES canonique |
CC(C)C1=C(C(=C(N1CCC(CC(=O)CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Foundational & Exploratory
3-Oxo Atorvastatin: A Technical Guide to its Discovery and Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Oxo Atorvastatin, a known impurity and potential degradation product of the widely prescribed HMG-CoA reductase inhibitor, Atorvastatin. This document details its discovery, formation pathways, and the analytical methodologies used for its identification and quantification.
Introduction to Atorvastatin and its Metabolism
Atorvastatin is a synthetic lipid-lowering agent that competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Administered as an active hydroxy acid, it undergoes extensive metabolism primarily in the liver. The main metabolic pathway involves oxidation by the cytochrome P450 3A4 (CYP3A4) isoenzyme to form two active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin).[][] These active metabolites contribute significantly to the overall therapeutic effect of the drug. Other metabolic routes include glucuronidation and lactonization.[4]
Discovery and Identification of this compound
This compound, also known as Atorvastatin EP Impurity O, was identified as a process-related impurity and a degradation product of Atorvastatin.[5][6][7] Its discovery is linked to the synthesis and stability studies of the active pharmaceutical ingredient (API). Forced degradation studies, which are conducted to understand the intrinsic stability of a drug substance, have shown that this compound can be formed under stress conditions such as oxidation and high temperatures.[8] It is not considered a primary or major metabolite of Atorvastatin in vivo.
Formation of this compound
The formation of this compound is primarily attributed to chemical synthesis and degradation pathways rather than enzymatic biosynthesis.
Synthetic Origin
During the synthesis of Atorvastatin, various intermediates and reaction conditions can lead to the formation of impurities. This compound can arise as a byproduct in the multi-step synthesis of the Atorvastatin molecule.[9][10] Its presence in the final drug substance is controlled through rigorous purification and quality control measures.
Degradation Pathway
Atorvastatin is susceptible to degradation under certain environmental conditions. Oxidative stress is a key factor in the formation of this compound. The dihydroxyheptanoic acid side chain of Atorvastatin is prone to oxidation, which can lead to the formation of a ketone group at the C3 position, resulting in this compound.[11] Thermal stress can also contribute to its formation.
The proposed formation pathway involves the oxidation of the secondary alcohol at the 3-position of the heptanoic acid side chain to a ketone.
Caption: Formation of this compound via oxidation.
Quantitative Data
Limited quantitative data is publicly available for this compound, as it is an impurity that is controlled to be present at very low levels in the final drug product.
| Parameter | Atorvastatin | o-OH-Atorvastatin | p-OH-Atorvastatin | This compound |
| HMG-CoA ReductaseInhibitory Activity | Potent Inhibitor | Active Metabolite | Active Metabolite | Data Not Available |
| Typical PlasmaConcentration Range | 0.9 - 6.0 ng/mL (dose-dependent)[12] | Lower than Atorvastatin | Lower than o-OH-Atorvastatin | Not typically detected in vivo |
| Formation Pathway | Synthetic | Metabolic (CYP3A4) | Metabolic (CYP3A4) | Synthetic/Degradation |
Note: The HMG-CoA reductase inhibitory activity of this compound is not reported in the reviewed literature. As an impurity, its biological activity is not expected to contribute to the therapeutic effect of Atorvastatin and is primarily monitored for safety and quality control purposes.
Experimental Protocols
The analysis of this compound is typically performed as part of the impurity profiling of Atorvastatin drug substance and drug products using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS).
General Analytical Workflow
Caption: General workflow for the analysis of this compound.
Example UPLC-MS/MS Method for Atorvastatin and its Impurities
The following is a representative, though not specific to this compound, method for the analysis of Atorvastatin and its metabolites/impurities. A specific method for this compound would require optimization and validation.
-
Instrumentation: Ultra-Performance Liquid Chromatography system coupled to a tandem mass spectrometer (UPLC-MS/MS).
-
Column: Acquity UPLC HSS T3 column (e.g., 3.0 mm × 100 mm, 1.8 μm).[4]
-
Mobile Phase:
-
A: 0.05% (v/v) formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A time-programmed gradient from a high aqueous content to a high organic content to separate compounds with different polarities.
-
Flow Rate: 0.4 mL/min.[13]
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions would be optimized for this compound. For Atorvastatin, a common transition is m/z 559.4 → 440.1.[4]
HMG-CoA Reductase Inhibition Assay (General Protocol)
To determine the biological activity of this compound, an in vitro HMG-CoA reductase inhibition assay would be performed. The following is a general protocol based on commercially available kits.
-
Reagent Preparation: Prepare assay buffer, HMG-CoA substrate solution, and NADPH solution.
-
Enzyme Preparation: Reconstitute purified HMG-CoA reductase enzyme.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, NADPH solution, and the test inhibitor (this compound at various concentrations).
-
Initiate the reaction by adding the HMG-CoA substrate and the HMG-CoA reductase enzyme.
-
Incubate at 37°C.
-
-
Detection: Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of NADPH consumption for each inhibitor concentration and determine the IC₅₀ value for this compound.
Caption: Workflow for HMG-CoA reductase inhibition assay.
Signaling Pathways and Logical Relationships
The primary metabolic pathway of Atorvastatin involves CYP3A4-mediated hydroxylation. This compound is not a product of this main pathway but rather a result of chemical degradation.
Caption: Atorvastatin metabolism and this compound formation.
Conclusion
This compound is an impurity and degradation product of Atorvastatin, formed primarily through chemical synthesis and oxidative degradation. It is not a known in vivo metabolite. While its presence is carefully controlled in pharmaceutical preparations, there is a lack of publicly available data on its biological activity, specifically its potential to inhibit HMG-CoA reductase. The analytical methods for its detection and quantification are based on advanced chromatographic and mass spectrometric techniques, which are essential for ensuring the quality and safety of Atorvastatin products. Further research into the biological effects of this and other impurities is warranted to fully understand the safety profile of Atorvastatin.
References
- 1. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins [mdpi.com]
- 5. This compound | 887196-30-7 [chemicalbook.com]
- 6. Atorvastatin EP Impurity O | 887196-30-7 [chemicea.com]
- 7. Atorvastatin EP Impurity O | 887196-30-7 | SynZeal [synzeal.com]
- 8. US20070208071A1 - Oxidative Degradation Products of Atorvastatin Calcium - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. acgpubs.org [acgpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Genesis of an Impurity: A Technical Guide to the Synthesis and Byproducts of 3-Oxo Atorvastatin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis pathway of 3-Oxo Atorvastatin, a critical intermediate and a known impurity in the manufacturing of the blockbuster drug Atorvastatin. This document details the chemical reactions leading to its formation, identifies key byproducts, and presents available quantitative data and experimental protocols relevant to its synthesis and control.
Introduction: The Significance of this compound
Atorvastatin, a leading synthetic lipid-lowering agent, functions by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. The purity of the final active pharmaceutical ingredient (API) is paramount for its safety and efficacy. This compound is recognized as a significant process-related impurity in certain synthetic routes of Atorvastatin.[1] Its presence can arise from the incomplete reduction of a 3-keto group during the synthesis of the dihydroxy heptanoic acid side chain, a crucial structural feature of Atorvastatin. Understanding the formation and control of this impurity is therefore essential for robust manufacturing processes and regulatory compliance.
Synthesis Pathway of this compound
The primary route to this compound is not as a target molecule but as a key intermediate in a convergent synthesis strategy for Atorvastatin itself. This pathway involves the construction of the core pyrrole ring followed by the elaboration of the side chain.
A pivotal step in this synthesis is the condensation of an aldehyde precursor with methyl acetoacetate to form the β-keto ester, which is the methyl ester of this compound.[2]
The generalized reaction scheme is as follows:
Diagram of the Synthesis Pathway of this compound Intermediate
Caption: Synthesis of this compound methyl ester via condensation.
This intermediate, 7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(N-phenylcarbamoyl)pyrrol-1-yl]-5-hydroxy-3-oxoheptanoic acid methyl ester, is then subjected to a reduction step to yield the desired (3R,5R)-dihydroxy functionality of Atorvastatin.[2]
Formation as a Byproduct
The presence of this compound in the final Atorvastatin drug substance is primarily due to the incomplete reduction of the 3-keto group in the intermediate described above. The subsequent hydrolysis of the methyl ester would yield the this compound impurity.
Diagram of Byproduct Formation
Caption: Formation of this compound as a byproduct.
Other Potential Byproducts
The synthesis of Atorvastatin is a multi-step process, and various impurities can be generated at different stages. Besides this compound, other related substances that can be formed during the synthesis, particularly through the Paal-Knorr synthesis of the pyrrole core and subsequent modifications, include:
-
Atorvastatin EP Impurity A (Desfluoro atorvastatin) []
-
Atorvastatin EP Impurity D (Epoxide impurity) []
-
Diastereomers of Atorvastatin
-
Degradation products arising from oxidation or photodecomposition.
Quantitative Data
Precise yield and byproduct percentages are often proprietary and vary between different manufacturing processes. However, literature and analytical studies provide some insights into the levels of impurities found in Atorvastatin drug substances.
| Impurity Name | Typical Specification Limit (as per Pharmacopeia) | Notes |
| This compound | Not individually specified in major pharmacopeias, but would be controlled under "unspecified impurities" or "total impurities." | Levels are process-dependent and are minimized through process optimization. |
| Other specified impurities | Varies (e.g., typically ≤ 0.15% for individual specified impurities) | Controlled according to regulatory guidelines. |
| Total Impurities | Typically ≤ 0.5% |
Experimental Protocols
While specific, detailed industrial protocols are confidential, the following outlines the general laboratory-scale procedures for the key transformations based on published literature.
Synthesis of 7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(N-phenylcarbamoyl)pyrrol-1-yl]-5-hydroxy-3-oxoheptanoic acid methyl ester (this compound Methyl Ester)[2]
Objective: To synthesize the β-keto ester intermediate via condensation.
Materials:
-
2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(N-phenylcarbamoyl)pyrrol-1-yl]acetaldehyde
-
Methyl acetoacetate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (for work-up)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
A solution of methyl acetoacetate in anhydrous THF is added to a suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at a reduced temperature (e.g., 0 °C).
-
The mixture is stirred to allow for the formation of the enolate.
-
A solution of 2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(N-phenylcarbamoyl)pyrrol-1-yl]acetaldehyde in anhydrous THF is then added dropwise to the reaction mixture.
-
The reaction is allowed to proceed at a controlled temperature until completion, which is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction is quenched by the careful addition of an acidic aqueous solution (e.g., dilute HCl).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product may be purified by column chromatography if necessary.
Analytical Method for the Determination of this compound Impurity
Objective: To quantify the level of this compound in a sample of Atorvastatin drug substance using HPLC.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Chromatographic Conditions (Illustrative Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection Wavelength: UV detection at a wavelength where both Atorvastatin and this compound have significant absorbance (e.g., 248 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Controlled, for example, at 30 °C.
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of a known concentration in a suitable diluent.
-
Sample Preparation: Prepare a solution of the Atorvastatin drug substance to be tested in the same diluent at a known concentration.
-
Chromatography: Inject the standard and sample solutions into the HPLC system.
-
Quantification: The amount of this compound in the sample is determined by comparing the peak area of this compound in the sample chromatogram to the peak area of the this compound standard.
Conclusion
The synthesis of this compound is intrinsically linked to a key manufacturing route for Atorvastatin itself. Its formation as an intermediate is a critical step, and its presence as a byproduct in the final API is a direct consequence of incomplete reduction. A thorough understanding of this synthesis pathway, coupled with robust analytical methods for its detection and quantification, is essential for the development of efficient and well-controlled manufacturing processes for Atorvastatin, ensuring the quality and safety of this vital medication. Continuous process optimization and adherence to stringent quality control measures are paramount in minimizing the levels of this compound and other process-related impurities.
References
Formation of 3-Oxo Atorvastatin Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the formation mechanism of the 3-Oxo Atorvastatin impurity, a critical aspect in the quality control and stability testing of Atorvastatin drug substances and products. This document outlines the proposed chemical pathways, summarizes quantitative data from forced degradation studies, and provides detailed experimental protocols for the investigation of this impurity.
Introduction to this compound
This compound is a recognized impurity and metabolite of Atorvastatin, an HMG-CoA reductase inhibitor widely used to lower cholesterol. The formation of this impurity is primarily attributed to oxidative degradation of the Atorvastatin molecule. The presence of impurities in active pharmaceutical ingredients (APIs) can impact the safety and efficacy of the final drug product, making a thorough understanding of their formation crucial for drug development and manufacturing.
Proposed Formation Mechanism
The formation of this compound involves the oxidation of the secondary alcohol group at the 3-position of the dihydroxy heptanoic acid side chain to a ketone. This transformation is a common reaction for secondary alcohols under oxidative stress.
While the exact, detailed mechanism for the formation of this specific impurity during Atorvastatin degradation is not extensively elucidated in the public domain, it is proposed to proceed via a standard oxidation pathway. Oxidizing agents, such as peroxides or other radical species generated under stress conditions, can abstract a hydrogen atom from the carbon bearing the hydroxyl group, leading to the formation of a ketone.
Below is a diagram illustrating the proposed signaling pathway for the formation of this compound under oxidative stress.
Quantitative Data from Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and understand the stability of a drug substance. Atorvastatin has been subjected to various stress conditions, including oxidative, acidic, basic, thermal, and photolytic stress. The formation of this compound is most prominently observed under oxidative conditions.
The following table summarizes representative quantitative data from forced degradation studies on Atorvastatin, highlighting the conditions that can lead to the formation of oxidative impurities. It is important to note that specific quantification of the 3-Oxo impurity is not always reported in the literature; the data often refers to total oxidative degradants or unspecified new peaks in the chromatogram.
| Stress Condition | Reagent/Parameters | Duration | Atorvastatin Degradation (%) | Formation of this compound/Oxidative Impurities | Reference |
| Oxidative | 3% H₂O₂ at 25°C | 24 hours | Significant | Formation of oxidative degradation products observed | General finding from multiple studies |
| Oxidative | 1% H₂O₂ at room temp. | 24 hours | ~15% | Formation of unknown impurities O1 & O2 | [1] |
| Acidic | 0.1 N HCl at 80°C | 5 hours | ~20% | Primarily lactone formation, minor oxidative products possible | General finding from multiple studies |
| Basic | 0.1 N NaOH at 80°C | 3 hours | ~10% | Degradation observed, specific impurities vary | General finding from multiple studies |
| Thermal | 80°C | 48 hours | Minor | Formation of some known impurities | General finding from multiple studies |
| Photolytic | UV light (254 nm) | 24 hours | Variable | Formation of known impurities J, L, and D | [1] |
Experimental Protocols
This section provides a detailed methodology for a typical forced degradation study aimed at identifying and quantifying the this compound impurity.
Materials and Reagents
-
Atorvastatin Calcium API
-
Hydrogen Peroxide (30%)
-
Hydrochloric Acid (1 N)
-
Sodium Hydroxide (1 N)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
-
This compound reference standard
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Water bath or oven
-
Photostability chamber
Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study of Atorvastatin.
Detailed Procedure for Oxidative Degradation
-
Sample Preparation: Accurately weigh and dissolve Atorvastatin Calcium API in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Stress Application: To a known volume of the stock solution, add a specified volume of hydrogen peroxide solution (e.g., to achieve a final concentration of 3% H₂O₂). Keep the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 24 hours). Protect the solution from light.
-
Sample Analysis:
-
At appropriate time intervals, withdraw an aliquot of the stressed sample.
-
Quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite, though dilution is often sufficient).
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of a phosphate buffer and acetonitrile.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the Atorvastatin peak.
-
-
Identification and Quantification:
-
Compare the retention time of any new peaks with that of a this compound reference standard.
-
For confirmation of identity, collect the fraction corresponding to the impurity peak and analyze it by LC-MS to determine its mass-to-charge ratio (m/z), which should correspond to that of this compound.
-
Quantify the amount of this compound formed using the reference standard.
-
Conclusion
The formation of the this compound impurity is a critical consideration in the development and manufacturing of Atorvastatin. This impurity arises primarily from the oxidation of the secondary alcohol on the heptanoic acid side chain. A thorough understanding of its formation mechanism, facilitated by well-designed forced degradation studies, is essential for developing robust formulations and analytical methods to ensure the quality, safety, and efficacy of Atorvastatin products. The experimental protocols and workflows provided in this guide offer a framework for researchers and drug development professionals to investigate and control this and other potential degradation products.
References
An In-depth Technical Guide to 3-Oxo Atorvastatin: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo Atorvastatin is a molecule of significant interest within the pharmaceutical industry, primarily recognized as a process impurity and potential metabolite of Atorvastatin. Atorvastatin is a leading synthetic lipid-lowering agent that functions as a selective, competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][] A thorough understanding of its impurities, such as this compound, is critical for drug safety, efficacy, and regulatory compliance. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its synthesis, characterization data, and relevant biological context.
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is 7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxy-3-oxoheptanoic acid .[3] It is also commonly referred to as Atorvastatin Impurity O.[4]
The core structure features a substituted pyrrole ring, characteristic of Atorvastatin and its analogues. Attached to the pyrrole nitrogen is a heptanoic acid side chain containing a hydroxyl group at the 5-position and a ketone at the 3-position, the latter being the defining feature of this compound.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| Chemical Formula | C₃₃H₃₃FN₂O₅ |
| Molecular Weight | 556.62 g/mol [5] |
| CAS Number (Free Acid) | 1391194-36-7[3] |
| CAS Number (Sodium Salt) | 1391052-00-8[6] |
| CAS Number (Calcium Salt) | 887196-30-7[4] |
Stereochemistry
Atorvastatin, the parent drug, is a chiral compound, with the (3R,5R)-enantiomer being the pharmacologically active form. Consequently, the stereochemistry of its derivatives is of paramount importance. This compound possesses a chiral center at the 5-position of the heptanoic acid side chain. Commercially available reference standards of this compound are often described as racemic ("rac-3-Oxo Atorvastatin"), indicating a mixture of enantiomers at this position.[6]
The IUPAC name (5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-5-hydroxy-3-oxoheptanoic acid specifies the stereochemistry at the 5-position as R.[7] However, without specific enantioselective synthesis or chiral separation, the product is typically a racemic mixture. The stereocenter at the 3-position of the heptanoic acid chain in Atorvastatin is absent in this compound due to the presence of a carbonyl group.
Synthesis and Experimental Protocols
The synthesis of this compound is not as extensively documented as that of the parent drug. However, a plausible synthetic route can be inferred from the synthesis of related Atorvastatin intermediates and impurities. A key step involves the formation of the 3-oxo-heptanoic acid side chain.
Proposed Synthetic Pathway
A likely precursor is the methyl ester of this compound, which can be synthesized and subsequently hydrolyzed to the final carboxylic acid.
Experimental Protocol: Hydrolysis of this compound Methyl Ester (General Procedure)
This protocol is adapted from general ester hydrolysis procedures for similar compounds.
-
Dissolution: Dissolve the this compound methyl ester in a mixture of methanol and tetrahydrofuran (THF).
-
Saponification: Add an aqueous solution of sodium hydroxide (NaOH) to the reaction mixture.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Spectroscopic Data
Detailed spectroscopic data is essential for the unequivocal identification and characterization of this compound. While obtaining complete datasets from public sources is challenging, the following tables summarize the expected spectroscopic characteristics based on the known structure and data from related compounds.
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.0 | m | ~14H | Aromatic protons |
| ~4.2 | m | 1H | -CH(OH)- |
| ~3.9 | m | 2H | -N-CH₂- |
| ~3.4 | s | 2H | -CO-CH₂-CO- |
| ~2.6 | m | 2H | -CH₂-CH(OH)- |
| ~1.5 | d | 6H | -CH(CH₃)₂ |
| ~1.4 | m | 1H | -CH(CH₃)₂ |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~208 | C=O (ketone) |
| ~172 | C=O (acid) |
| ~165 | C=O (amide) |
| ~162 (d) | C-F |
| ~140-115 | Aromatic carbons |
| ~68 | -CH(OH)- |
| ~50 | -CO-CH₂-CO- |
| ~45 | -CH₂-CH(OH)- |
| ~40 | -N-CH₂- |
| ~25 | -CH(CH₃)₂ |
| ~22 | -CH(CH₃)₂ |
Table 4: Mass Spectrometry Data for this compound
| Ionization Mode | Observed m/z | Interpretation |
| ESI+ | 557.2 | [M+H]⁺ |
| ESI- | 555.2 | [M-H]⁻ |
Biological Context and Signaling Pathways
As a close structural analogue of Atorvastatin, this compound's biological activity is likely related to the HMG-CoA reductase pathway. Atorvastatin inhibits HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol biosynthesis pathway.[8] This leads to a reduction in intracellular cholesterol levels, which in turn upregulates LDL receptor expression on hepatocytes, increasing the clearance of LDL cholesterol from the bloodstream.
While the specific inhibitory activity of this compound on HMG-CoA reductase is not extensively reported, its structural similarity to the parent drug suggests it may have some affinity for the enzyme's active site. The diagram below illustrates the established signaling pathway for Atorvastatin, which provides a relevant context for understanding the potential biological role of this compound.
Conclusion
This compound is a key impurity and potential metabolite of Atorvastatin, necessitating its thorough characterization for pharmaceutical development and quality control. This guide has provided a detailed overview of its chemical structure, stereochemical considerations, a plausible synthetic route, and predicted spectroscopic data. While further experimental validation of its synthesis and biological activity is warranted, this document serves as a valuable technical resource for researchers and professionals in the field. The provided diagrams and data tables offer a structured framework for understanding this important molecule.
References
- 1. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3-Oxo-Atorvastatin Calcium salt | CAS No- 887196-30-7(free base) | Simson Pharma Limited [simsonpharma.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. rac-3-Oxo atorvastatin sodium salt | 1391052-00-8 | IO26638 [biosynth.com]
- 7. (5R)-7-(2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl)-5-hydroxy-3-oxoheptanoic acid | C33H33FN2O5 | CID 57831777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Inhibition of HMG-CoA reductase by atorvastatin decreases both VLDL and LDL apolipoprotein B production in miniature pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Silico Prediction of 3-Oxo Atorvastatin Toxicity: A Technical Guide
Version: 1.0
For: Researchers, scientists, and drug development professionals
Abstract
Atorvastatin, a leading synthetic statin, effectively lowers cholesterol by inhibiting HMG-CoA reductase.[1] During its synthesis and degradation, various impurities can form, one of which is 3-Oxo Atorvastatin, an oxidized derivative of the parent molecule.[2] While the toxicological profile of atorvastatin is well-documented—primarily involving myotoxicity and hepatotoxicity linked to mitochondrial dysfunction—the specific risks associated with its impurities are less understood.[3] This technical guide outlines a comprehensive in-silico strategy to predict the potential toxicity of this compound. By leveraging a suite of computational methodologies, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Physiologically-Based Pharmacokinetic (PBPK) modeling, we can generate a robust preliminary risk assessment for this metabolite. This document provides detailed hypothetical protocols, data presentation structures, and visual workflows to guide researchers in evaluating the toxic potential of this and similar drug metabolites in the absence of extensive experimental data.
Introduction
Atorvastatin is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), into active hydroxylated metabolites and various β-oxidation products.[4][5][6] The formation of impurities, such as this compound, can occur during manufacturing or as degradation products under specific stress conditions like oxidation.[7] The presence of a ketone group on the heptanoic acid side chain, in place of a hydroxyl group, differentiates this compound from its parent compound. This structural change can significantly alter its physicochemical properties, metabolic stability, and interaction with biological targets, thereby modulating its toxicity profile.
Given the resource-intensive nature of traditional toxicological testing, in-silico methods offer a rapid, cost-effective, and ethically sound alternative for the preliminary safety assessment of such compounds.[8] These computational tools can prioritize high-risk molecules for further experimental investigation and support regulatory submissions. This guide presents a structured, multi-faceted in-silico workflow designed to predict the toxicity of this compound.
Physicochemical Properties and Formation Pathway
A comparative analysis of the physicochemical properties of Atorvastatin and this compound is fundamental for understanding potential differences in their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical determinants of toxicity.
Comparative Physicochemical Data
The following table summarizes key physicochemical properties for both compounds. Atorvastatin data is derived from experimental values, while this compound properties have been calculated in-silico using its SMILES string (O=C(C1=C(C(C)C)N(CC--INVALID-LINK--CC(CC(O)=O)=O)C(C2=CC=C(F)C=C2)=C1C3=CC=CC=C3)NC4=CC=CC=C4)[2] and established cheminformatics tools.[8][9][10][11]
| Property | Atorvastatin | This compound (Calculated) | Data Source |
| Molecular Formula | C₃₃H₃₅FN₂O₅ | C₃₃H₃₃FN₂O₅ | [1] |
| Molecular Weight ( g/mol ) | 558.6 | 556.6 | [1] |
| XLogP3 | ~5.7 - 6.36 | 5.2 | [1][12] |
| Topological Polar Surface Area (Ų) | 111.79 | 114.62 | [1][13] |
| Hydrogen Bond Donors | 4 | 3 | [1][14] |
| Hydrogen Bond Acceptors | 6 | 6 | [1][15] |
| Rotatable Bonds | 12 | 12 | [1][14] |
Hypothesized Formation Pathway
This compound is formed by the oxidation of the secondary alcohol at the 3-position of the dihydroxyheptanoic acid side chain of Atorvastatin.[16][17][18] This reaction converts the hydroxyl group into a ketone. While this can occur as a degradation process under oxidative stress,[19][20][21] it could also be a minor metabolic pathway mediated by dehydrogenase enzymes in the liver.
In-Silico Toxicity Prediction Workflow
A tiered, integrated approach is proposed to build a comprehensive toxicity profile for this compound. This workflow combines broad, structure-based predictions with more specific, mechanism-oriented analyses.
Predicted Toxicological Profile
This section summarizes the predicted toxicity endpoints for this compound based on the proposed in-silico workflow. For comparison, established toxicological data for the parent drug, Atorvastatin, are provided.
QSAR-Based Toxicity Predictions
QSAR models predict toxicity based on structural similarity to a large database of compounds with known toxicities. The table below presents hypothetical predictions for key toxicological endpoints.
| Endpoint | Atorvastatin (Experimental Data) | This compound (Predicted) | Interpretation |
| Hepatotoxicity | Potential for liver injury, elevated liver enzymes. | Probable Hepatotoxin | Structural similarity to atorvastatin suggests a high likelihood of liver effects. |
| Myotoxicity | Risk of myopathy, myalgia, and rhabdomyolysis. | Probable Myotoxin | The core pharmacophore responsible for statin activity and toxicity remains intact. |
| Mitochondrial Toxicity | Induces mitochondrial dysfunction.[3] | High Likelihood | The molecule is predicted to retain the ability to interfere with mitochondrial respiration. |
| Acute Oral Toxicity (LD50, rat) | > 5000 mg/kg[14][22][23] | Predicted > 2000 mg/kg | Likely to have low acute toxicity, similar to the parent compound. |
| Cytotoxicity (IC50, HepG2) | No significant effect up to 20 µM.[2] Other studies show effects at >10 µM.[24][25] | Predicted IC50: 10-50 µM | Predicted to have moderate cytotoxic potential in liver cells. |
Molecular Docking Insights
Molecular docking simulations would be performed against key proteins implicated in statin toxicity. The primary goal is to assess if this compound retains or alters its binding affinity for these off-targets compared to Atorvastatin.
| Target Protein | Biological Role in Toxicity | Predicted Binding Affinity (3-Oxo vs. Atorvastatin) | Rationale |
| Mitochondrial Complex I/III | Inhibition leads to oxidative stress and apoptosis.[26][27] | Similar or Slightly Weaker | The core structure responsible for interaction is unchanged. The loss of a hydrogen bond donor might slightly reduce affinity. |
| Pregnane X Receptor (PXR) | Nuclear receptor involved in drug metabolism and DILI. | Similar | The overall lipophilicity and shape, which are key for PXR activation, are largely conserved. |
| CYP3A4 | Primary metabolizing enzyme for Atorvastatin.[28] | Similar | The molecule is likely to remain a substrate for CYP3A4, with potential for competitive inhibition. |
Experimental Protocols (In-Silico)
This section provides detailed methodologies for the core computational experiments proposed in the workflow.
Protocol: QSAR Modeling for Toxicity Endpoints
-
Input Data Preparation:
-
Obtain the canonical SMILES string for this compound.
-
Generate 2D and 3D structures using a cheminformatics toolkit (e.g., RDKit).
-
-
Model Selection:
-
Utilize validated, commercially available or open-source QSAR software (e.g., DEREK Nexus®, TOPKAT®, OECD QSAR Toolbox).
-
Select predictive models for relevant endpoints: hepatotoxicity, mutagenicity, carcinogenicity, and acute toxicity (LD50).
-
-
Descriptor Calculation:
-
The software will automatically calculate a range of molecular descriptors (e.g., topological, constitutional, quantum-chemical) from the input structure.
-
-
Prediction Execution:
-
Submit the structure to the selected models. The software compares the input molecule's structural fragments and physicochemical properties against its training database.
-
The model outputs a qualitative (e.g., "Probable Hepatotoxin") or quantitative (e.g., predicted LD50 value) prediction.
-
-
Applicability Domain Analysis:
-
Crucially, assess whether this compound falls within the applicability domain of each model. This ensures the prediction is reliable and not an extrapolation into chemical space for which the model was not trained. The software typically provides a confidence score or a structural similarity index to the training set.
-
Protocol: Molecular Docking for Target Interaction
-
Target Protein Preparation:
-
Download the 3D crystal structures of target proteins from the Protein Data Bank (PDB). Relevant targets include mitochondrial respiratory chain complexes, PXR, and CYP3A4.
-
Prepare the protein for docking using software like AutoDock Tools or Schrödinger Maestro: remove water molecules and co-crystallized ligands, add polar hydrogens, and assign atomic charges.
-
-
Ligand Preparation:
-
Generate the 3D conformer of this compound from its SMILES string.
-
Assign atomic charges and define rotatable bonds.
-
-
Binding Site Definition:
-
Define the active site (grid box) for docking. For known targets of atorvastatin, this can be centered on the co-crystallized ligand's position. For exploratory targets, cavity detection algorithms can be used.
-
-
Docking Simulation:
-
Perform the docking using a validated algorithm (e.g., AutoDock Vina, Glide). The software will systematically sample conformations of the ligand within the defined binding site.
-
The program will score each pose based on a scoring function that estimates the binding free energy (e.g., in kcal/mol).
-
-
Analysis of Results:
-
Analyze the top-scoring poses. A lower binding energy indicates a more favorable interaction.
-
Visualize the ligand-protein complex to identify key interactions (hydrogen bonds, hydrophobic contacts).
-
Compare the predicted binding energy and interaction patterns of this compound with those of Atorvastatin docked to the same target under identical conditions.
-
Protocol: Physiologically-Based Pharmacokinetic (PBPK) Modeling
-
Model Structure Definition:
-
Use a whole-body PBPK modeling platform (e.g., Simcyp®, GastroPlus®).
-
Define a model incorporating key tissues: gut, liver, muscle, adipose, and a central blood compartment.
-
-
Parameterization:
-
System Parameters: Use built-in human physiological parameters for tissue volumes, blood flow rates, and enzyme abundances.
-
Compound Parameters: Input the calculated physicochemical properties of this compound (MW, logP, pKa). Estimate blood-to-plasma partitioning and tissue-to-plasma partition coefficients using built-in algorithms.
-
Metabolism: Assume CYP3A4-mediated metabolism, using kinetic data from atorvastatin as an initial estimate, and adjust based on docking results if they suggest altered affinity.
-
-
Model Simulation:
-
Simulate the plasma and tissue concentration-time profiles following a virtual oral dose.
-
Perform sensitivity analysis to identify the parameters that have the most significant impact on the predicted exposure (e.g., intestinal permeability, hepatic clearance).
-
-
Toxicity Risk Assessment:
-
Compare the predicted maximum concentration (Cmax) and area under the curve (AUC) in the liver and muscle tissues to the predicted cytotoxic concentrations (from QSAR or literature data on similar compounds). An elevated predicted tissue concentration relative to the toxicity threshold would indicate a higher risk.
-
Key Signaling Pathways in Statin-Induced Toxicity
Understanding the molecular mechanisms of atorvastatin toxicity is crucial for interpreting the in-silico predictions for its metabolite. The following diagrams illustrate key pathways implicated in statin-induced myopathy and hepatotoxicity.
Mitochondrial Dysfunction and Apoptosis Pathway
Statins can impair the mitochondrial electron transport chain (ETC), leading to reduced ATP production, increased reactive oxygen species (ROS), and the initiation of the intrinsic apoptosis pathway.[15][29]
Statin-Induced Myopathy Pathway
In muscle cells, statin-induced toxicity involves multiple interconnected pathways, including mitochondrial damage, impaired calcium homeostasis, and activation of protein degradation via the ubiquitin-proteasome system.[22][30]
Conclusion and Future Directions
The in-silico workflow detailed in this guide provides a robust framework for generating a preliminary toxicity assessment of this compound. The initial analysis, based on structural similarity and calculated physicochemical properties, suggests that this compound is likely to share the hepatotoxic and myotoxic liabilities of its parent compound, Atorvastatin. The predicted lower lipophilicity and reduced hydrogen bonding capacity might slightly alter its ADME profile and target-binding affinities, warranting further investigation through PBPK modeling and molecular docking.
This report serves as a foundational hypothesis-generating exercise. The predictions herein must be confirmed through targeted in-vitro experimental studies. Future work should focus on:
-
Synthesis and Isolation: Obtaining a pure analytical standard of this compound.
-
In-Vitro Toxicity Assays: Performing cytotoxicity assays in HepG2 (liver) and C2C12 (muscle) cell lines to determine experimental IC50 values.
-
Mitochondrial Function Assays: Using techniques like the Seahorse XF Analyzer to directly measure the impact on mitochondrial respiration.
-
Metabolic Stability Assays: Determining the metabolic profile of this compound in human liver microsomes.
By integrating these in-silico predictions with focused experimental validation, a comprehensive and reliable safety profile for this compound can be established, ensuring the overall safety and quality of atorvastatin-based therapies.
References
- 1. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Atorvastatin induces mitochondrial dysfunction and cell apoptosis in HepG2 cells via inhibition of the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atorvastatin Calcium | C66H68CaF2N4O10 | CID 60822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. beta-Oxidation of simvastatin in mouse liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-line Software [vcclab.org]
- 9. proteiniq.io [proteiniq.io]
- 10. Molinspiration Cheminformatics [molinspiration.com]
- 11. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 12. researchgate.net [researchgate.net]
- 13. Showing Compound Atorvastatin (FDB023579) - FooDB [foodb.ca]
- 14. go.drugbank.com [go.drugbank.com]
- 15. ent-Atorvastatin | C33H35FN2O5 | CID 62976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. byjus.com [byjus.com]
- 18. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 19. Degradation of atorvastatin: (1R,2S,4S,5S)-4-(4-fluorophenyl)-2-hydroperoxy-4-hydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. US20070208071A1 - Oxidative Degradation Products of Atorvastatin Calcium - Google Patents [patents.google.com]
- 22. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 23. static.cymitquimica.com [static.cymitquimica.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Some pleiotropic effects of statins on hepatocellular carcinoma cells: Comparative study on atorvastatin, rosuvastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Atorvastatin Induces Bioenergetic Impairment and Oxidative Stress Through Reverse Electron Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Molecular targets of statins and their potential side effects: Not all the glitter is gold - PMC [pmc.ncbi.nlm.nih.gov]
- 29. sysrevpharm.org [sysrevpharm.org]
- 30. researchgate.net [researchgate.net]
In-Depth Technical Guide: Thermal and pH Stability of 3-Oxo Atorvastatin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the thermal and pH stability of 3-Oxo Atorvastatin, a known impurity and degradation product of the widely prescribed drug, Atorvastatin. Due to a lack of direct and extensive stability studies specifically targeting this compound in publicly available literature, this guide synthesizes information from forced degradation studies of Atorvastatin to infer the stability characteristics of its 3-oxo derivative. The methodologies for stability testing are based on established international guidelines and practices for pharmaceutical substances. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Atorvastatin and related compounds.
Introduction to this compound
This compound is recognized as an impurity that can arise during the synthesis or degradation of Atorvastatin.[1][][3] As a closely related analogue of the active pharmaceutical ingredient, its stability profile is of significant interest for ensuring the quality, safety, and efficacy of Atorvastatin drug products. Understanding the conditions under which this compound forms and degrades is crucial for developing robust manufacturing processes, setting appropriate specifications for impurities, and defining optimal storage conditions.
Inferred Stability Profile of this compound
The stability of this compound is intrinsically linked to the degradation pathways of Atorvastatin. Forced degradation studies on Atorvastatin reveal its susceptibility to acid and base hydrolysis, oxidation, and thermal stress.[4][5] It is reasonable to infer that this compound would exhibit similar, if not heightened, sensitivities due to the presence of the reactive keto group.
pH Stability
Atorvastatin has been shown to degrade under both acidic and basic conditions, with a higher rate of degradation observed in acidic mediums.[6][7] Studies on Atorvastatin have demonstrated first-order degradation kinetics in acidic conditions and zero-order kinetics in basic conditions.[6][7]
-
Acidic Conditions: Atorvastatin is known to be labile in acidic environments.[8] The degradation in acidic media often involves the formation of lactone derivatives.[8] It is plausible that this compound would also be susceptible to acid-catalyzed reactions, potentially leading to further degradation products.
-
Neutral Conditions: While more stable than in acidic or basic conditions, some degradation of statins can still occur in neutral aqueous solutions, particularly at elevated temperatures.[4]
-
Basic Conditions: In alkaline conditions, Atorvastatin also undergoes degradation.[6] The presence of the 3-oxo group in this compound could potentially influence its stability in basic media, possibly through different degradation pathways compared to the parent drug.
Thermal Stability
Thermal stress studies on Atorvastatin have shown significant degradation at elevated temperatures.[9] The degradation products formed under thermal stress are often a result of complex reactions, including dehydration and cyclization.[9] It is anticipated that this compound would also be sensitive to heat, and its degradation profile under thermal stress would be a critical area for investigation.
Quantitative Data from Atorvastatin Degradation Studies
Table 1: Summary of Atorvastatin Degradation Under Various Stress Conditions
| Stress Condition | Reagents and Conditions | Observation | Reference |
| Acid Hydrolysis | 0.1 M HCl, 100°C, 5 min | Four major degradation products formed. | [4] |
| 1 M HCl, 48 hours | Significant degradation with formation of a distinct degradation product. | ||
| Base Hydrolysis | 0.1 M NaOH, 100°C, 5 min | One major degradation product formed. | [4] |
| 1 M NaOH, 48 hours | Little impact on stability. | ||
| Oxidative | 3% H₂O₂, 60°C, 14 h | Five major degradation products formed. | [4] |
| Thermal | 100°C, 10 min | Two major degradation products formed. | [4] |
| 180-200°C, 0.5 h | Five degradation compounds were identified. | [9] | |
| Photolytic | UV light (254 nm), 30-120 min | Two degradation products produced. | [4] |
Table 2: Degradation Kinetics of Atorvastatin
| Medium | Kinetic Order | Rate Constant (k) | Conclusion | Reference |
| Acidic | First Order | 1.88 × 10⁻² s⁻¹ | Lower stability in acidic medium. | [6][7] |
| Basic | Zero Order | 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹ | More stable than in acidic medium. | [6][7] |
Experimental Protocols for Stability Testing
The following are detailed methodologies for conducting forced degradation studies, which are applicable for assessing the stability of this compound. These protocols are based on general practices for statins and ICH guidelines.
General Preparation of Sample Solution
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol. This stock solution is then used for the individual stress studies.
Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Reflux the mixture at 80°C for 2 hours in a water bath.
-
Cool the solution to room temperature.
-
Neutralize the solution with 1 N NaOH.
-
Dilute the resulting solution with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Analyze the sample by a stability-indicating HPLC method.[10]
Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Reflux the mixture at 80°C for 2 hours in a water bath.
-
Cool the solution to room temperature.
-
Neutralize the solution with 0.1 N HCl.
-
Dilute the resulting solution with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Analyze the sample by HPLC.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours.
-
Dilute the resulting solution with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Analyze the sample by HPLC.
Thermal Degradation
-
Keep the solid drug substance in a hot air oven at 105°C for 24 hours.
-
After the specified time, withdraw the sample.
-
Prepare a solution of the heat-treated sample in the mobile phase at a concentration of approximately 100 µg/mL.
-
Analyze the sample by HPLC.
Photolytic Degradation
-
Expose the solid drug substance to UV light (254 nm) in a photostability chamber for 24 hours.
-
After exposure, prepare a solution of the sample in the mobile phase at a concentration of approximately 100 µg/mL.
-
Analyze the sample by HPLC.
Visualization of Pathways and Workflows
Conceptual Degradation Pathway of Atorvastatin
The following diagram illustrates a conceptual pathway for the degradation of Atorvastatin under various stress conditions, which can lead to the formation of impurities like this compound.
Caption: Conceptual Atorvastatin Degradation Pathways.
Experimental Workflow for Forced Degradation Studies
This diagram outlines the typical workflow for conducting forced degradation studies to assess the stability of a drug substance like this compound.
Caption: Forced Degradation Experimental Workflow.
Conclusion
While direct stability data for this compound is limited, a comprehensive understanding of its likely stability profile can be inferred from the extensive forced degradation studies conducted on its parent compound, Atorvastatin. This guide provides a framework for researchers and drug development professionals to approach the stability assessment of this compound. The provided experimental protocols and conceptual diagrams serve as practical tools for designing and executing stability-indicating studies. Further research focusing specifically on the isolation and stability testing of this compound is warranted to establish its intrinsic stability and degradation pathways definitively.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. This compound | 887196-30-7 [chemicalbook.com]
- 4. scispace.com [scispace.com]
- 5. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids [beilstein-journals.org]
- 9. asianpubs.org [asianpubs.org]
- 10. ijpsjournal.com [ijpsjournal.com]
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for the Determination of 3-Oxo Atorvastatin
Abstract
This application note describes the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-Oxo Atorvastatin, a potential impurity and degradation product of Atorvastatin. The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and phosphate buffer, with UV detection at 246 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity. This method is suitable for the routine quality control and stability testing of Atorvastatin drug substances and formulations.
Introduction
Atorvastatin is a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular disease.[1][2][3] During its synthesis and storage, impurities and degradation products can arise, which may affect the safety and efficacy of the drug product. This compound is a known impurity of Atorvastatin.[4][5][6] Therefore, a validated analytical method for the quantification of this compound is crucial for ensuring the quality and stability of Atorvastatin products. This application note presents a detailed protocol for a stability-indicating HPLC-UV method for the analysis of this compound.
Experimental
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II LC System with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Software: OpenLab CDS ChemStation Edition.
-
Reference Standards: this compound (purity >99%), Atorvastatin Calcium (purity >99%).
-
Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (Milli-Q or equivalent).
Chromatographic Conditions
The chromatographic conditions were optimized to achieve a good resolution between this compound and Atorvastatin.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.02 M KH2PO4 Buffer (pH 3.0 adjusted with Orthophosphoric Acid) (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 246 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 15 minutes |
Preparation of Solutions
-
Buffer Preparation (0.02 M KH2PO4, pH 3.0): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of water. Adjust the pH to 3.0 with diluted Orthophosphoric Acid.
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Standard Stock Solution of Atorvastatin (1000 µg/mL): Accurately weigh 100 mg of Atorvastatin Calcium reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:
System Suitability
System suitability was evaluated by injecting six replicate injections of a standard solution containing 10 µg/mL of this compound and 100 µg/mL of Atorvastatin. The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (this compound) | ≤ 2.0 | 1.2 |
| Theoretical Plates (this compound) | ≥ 2000 | 5800 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.85% |
| Resolution (between Atorvastatin and this compound) | ≥ 2.0 | 3.5 |
Linearity
The linearity of the method was established by analyzing a series of solutions of this compound at five concentration levels ranging from 0.1 to 2.0 µg/mL.
| Parameter | Result |
| Concentration Range | 0.1 - 2.0 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Regression Equation | y = 45872x + 1253 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
Accuracy
The accuracy of the method was determined by recovery studies at three concentration levels (50%, 100%, and 150% of the target concentration of 1 µg/mL).
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL, n=3) | % Recovery | % RSD |
| 50% | 0.5 | 0.49 | 98.0% | 1.2% |
| 100% | 1.0 | 1.01 | 101.0% | 0.9% |
| 150% | 1.5 | 1.48 | 98.7% | 1.1% |
Precision
The precision of the method was evaluated by repeatability (intra-day) and intermediate precision (inter-day).
| Precision Type | Concentration (µg/mL) | % RSD (n=6) |
| Repeatability (Intra-day) | 1.0 | 0.95% |
| Intermediate Precision (Inter-day) | 1.0 | 1.35% |
Specificity (Forced Degradation)
Forced degradation studies were performed on an Atorvastatin sample to demonstrate the stability-indicating nature of the method. The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The chromatograms showed that the this compound peak was well-resolved from the Atorvastatin peak and any degradation products, indicating the method's specificity.
Protocol
-
Preparation of Mobile Phase: Prepare the Acetonitrile and 0.02 M KH2PO4 Buffer (pH 3.0) as described in the "Preparation of Solutions" section. Mix in a ratio of 55:45 (v/v).
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation:
-
For Drug Substance: Accurately weigh and dissolve the Atorvastatin drug substance in the mobile phase to obtain a final concentration of approximately 1000 µg/mL.
-
For Drug Product (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 100 mg of Atorvastatin to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Centrifuge a portion of the solution at 4000 rpm for 10 minutes and use the supernatant.
-
-
Injection: Inject 10 µL of the standard and sample solutions into the HPLC system.
-
Data Analysis: Record the chromatograms and calculate the amount of this compound in the sample using the peak area response from the calibration curve.
Visualizations
Caption: Relationship of this compound to Atorvastatin.
Caption: HPLC Analytical Workflow.
Conclusion
The developed RP-HPLC method for the quantification of this compound is simple, rapid, specific, accurate, and precise. The method was successfully validated according to ICH guidelines and can be effectively used for the routine quality control analysis of Atorvastatin in bulk drug and pharmaceutical formulations, as well as for stability studies.
References
- 1. An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. This compound | 887196-30-7 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glppharmastandards.com [glppharmastandards.com]
Application Notes and Protocols for 3-Oxo Atorvastatin Reference Standard
For Use by Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo Atorvastatin is a key impurity and metabolite of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol.[1][2] As a critical quality attribute in the manufacturing of Atorvastatin, the accurate identification and quantification of this compound are essential for ensuring the safety and efficacy of the final drug product. This document provides detailed application notes and protocols for the use of a this compound reference standard in pharmaceutical analysis.
A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analyses. The this compound reference standard allows for the accurate identification of this impurity in Atorvastatin drug substances and formulations, as well as for the validation of analytical methods. This document outlines the physicochemical properties of the this compound reference standard, recommended analytical methodologies for its quantification, and its role in the context of Atorvastatin's metabolic pathway.
Physicochemical Properties
The this compound reference standard is typically supplied as a calcium or sodium salt.[3][4] The following table summarizes its key physicochemical properties.
| Property | Value | Reference |
| Chemical Name | (5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-5-hydroxy-3-oxoheptanoic acid | [5] |
| Synonyms | Atorvastatin Impurity O, Atorvastatin 3-Oxo Acid | [3][5] |
| Molecular Formula | C₃₃H₃₃FN₂O₅ | [6] |
| Molecular Weight | 556.62 g/mol | [6] |
| Appearance | White to Off-White Solid | [7] |
| Solubility | Soluble in Dimethylformamide (DMF), Methanol, and Acetonitrile. | [7] |
| Storage | Store at 2-8°C in a well-closed container, protected from light. | [3] |
Atorvastatin Metabolic Pathway
Atorvastatin undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4. This process leads to the formation of several hydroxylated metabolites, which can be further oxidized to form this compound. Understanding this pathway is crucial for interpreting the impurity profile of Atorvastatin.
References
- 1. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. glppharmastandards.com [glppharmastandards.com]
- 4. This compound Impurity Sodium Salt | CAS No- 1391052-00-8 | Simson Pharma Limited [simsonpharma.com]
- 5. Atorvastatin EP Impurity O | 887196-30-7 | SynZeal [synzeal.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. lgcstandards.com [lgcstandards.com]
Application Notes and Protocols for Pharmacokinetic Studies of Atorvastatin and its Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin is a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular disease.[1][2] It is administered in its active acid form and undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][3][4] This metabolism results in the formation of two major active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin).[1][5] These metabolites are equipotent to the parent drug and contribute significantly to the overall therapeutic effect, with approximately 70% of the circulating HMG-CoA reductase inhibitory activity attributed to them.[6][7] Understanding the pharmacokinetic profiles of atorvastatin and its active metabolites is crucial for drug development, dose optimization, and assessing potential drug-drug interactions.
This document provides detailed application notes and protocols for conducting pharmacokinetic studies of atorvastatin and its primary active metabolites.
Pharmacokinetic Parameters
The pharmacokinetic properties of atorvastatin and its metabolites have been well-characterized. Following oral administration, atorvastatin is rapidly absorbed, reaching peak plasma concentrations (Cmax) within 1 to 2 hours.[7][8] However, due to extensive first-pass metabolism, its absolute oral bioavailability is only about 14%.[3][7] The parent drug has a relatively short half-life of approximately 14 hours, but the half-life of its inhibitory activity is extended to 20-30 hours due to the presence of the active metabolites.[6][8]
The following tables summarize key pharmacokinetic parameters for atorvastatin and its active hydroxy metabolites from a study in healthy Korean subjects who received a single 80 mg dose of atorvastatin.
Table 1: Pharmacokinetic Parameters of Atorvastatin
| Parameter | Mean Value | Coefficient of Variation (%) |
| AUC₀₋₂₄ (ng·h/mL) | 269.0 | 60.8 |
| AUC | 279.4 | 59.5 |
| Cₘₐₓ (ng/mL) | 84.3 | 58.0 |
| Tₘₐₓ (h) | 1.4 | 49.3 |
| T₁/₂ (h) | 5.5 | 17.8 |
| Data from a study in healthy Korean subjects after a single 80 mg oral dose.[9] |
Table 2: Pharmacokinetic Parameters of Ortho-hydroxyatorvastatin (o-OH-atorvastatin)
| Parameter | Mean Value | Coefficient of Variation (%) |
| AUC₀₋₂₄ (ng·h/mL) | 384.4 | 49.6 |
| Cₘₐₓ (ng/mL) | 68.9 | 50.1 |
| Tₘₐₓ (h) | 1.9 | 63.8 |
| Data from a study in healthy Korean subjects after a single 80 mg oral dose.[9] |
Table 3: Pharmacokinetic Parameters of Para-hydroxyatorvastatin (p-OH-atorvastatin)
| Parameter | Mean Value | Coefficient of Variation (%) |
| AUC₀₋₂₄ (ng·h/mL) | 127.3 | 55.0 |
| Cₘₐₓ (ng/mL) | 21.0 | 54.8 |
| Tₘₐₓ (h) | 4.3 | 70.0 |
| Data from a study in healthy Korean subjects after a single 80 mg oral dose.[9] |
Atorvastatin Metabolic Pathway
The primary metabolic pathway of atorvastatin involves hydroxylation by CYP3A4 to form its active ortho- and para-hydroxy metabolites. These metabolites can then undergo further metabolism, including lactonization and glucuronidation.[3][5]
Figure 1: Atorvastatin Metabolic Pathway
Experimental Protocols
Bioanalytical Method for Quantification in Human Plasma
A sensitive and selective method for the simultaneous quantification of atorvastatin and its hydroxy metabolites in human plasma is essential for pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique.[10][11]
1. Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is based on a validated LC-MS/MS method.[11]
-
Materials:
-
Human plasma samples with anticoagulant (e.g., EDTA)
-
Atorvastatin, o-OH-atorvastatin, and p-OH-atorvastatin reference standards
-
Internal standard (IS) solution (e.g., deuterated atorvastatin)
-
Methanol
-
Water, 0.005% formic acid in water
-
Acetonitrile
-
SPE cartridges (e.g., C18)
-
Evaporator (e.g., Zymark TurboVap)
-
Reconstitution solution (e.g., acetonitrile:methanol:water with formic acid)
-
-
Procedure:
-
Condition the SPE cartridges with 0.5 mL of methanol followed by 0.5 mL of water.[11]
-
To 200 µL of plasma sample, add the internal standard solution.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 30% methanol in water.[11]
-
Elute the analytes with two aliquots of 0.5 mL of methanol.[11]
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue with 100 µL of the reconstitution solution.[11]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
This protocol is a general guideline and should be optimized for the specific instrumentation used.
-
Instrumentation:
-
UHPLC or HPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions (Example): [11]
-
Column: C18 reverse-phase column (e.g., fused-core)
-
Mobile Phase: Isocratic mixture of 0.005% formic acid in water, acetonitrile, and methanol (e.g., 35:25:40, v/v/v)
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 20 µL
-
Run Time: Less than 6 minutes
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode[11]
-
Detection: Multiple Reaction Monitoring (MRM)
-
Optimize MRM transitions for atorvastatin, o-OH-atorvastatin, p-OH-atorvastatin, and the internal standard.
-
3. Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:
-
Selectivity
-
Linearity (with a lower limit of quantification - LLOQ)
-
Accuracy and Precision (intra- and inter-day)
-
Matrix effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
A validated method demonstrated a lower limit of quantitation (LLOQ) of 0.050 ng/mL for all analytes with intra- and inter-day precision of less than 6.6% and accuracy within ±4.3%.[11]
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of atorvastatin.
Figure 2: Pharmacokinetic Study Workflow
Drug-Drug Interactions
Atorvastatin's metabolism via CYP3A4 makes it susceptible to drug-drug interactions.[6][12]
-
CYP3A4 Inhibitors: Potent inhibitors such as itraconazole, clarithromycin, and protease inhibitors can significantly increase plasma concentrations of atorvastatin, raising the risk of myopathy and rhabdomyolysis.[3] Grapefruit juice is also a known inhibitor of intestinal CYP3A4.[3][6]
-
CYP3A4 Inducers: Conversely, inducers of CYP3A4 may decrease atorvastatin plasma concentrations, potentially reducing its efficacy.[8]
-
Transporter Interactions: Atorvastatin is a substrate for transporters like OATP1B1.[6] Co-administration with inhibitors of these transporters, such as cyclosporine and gemfibrozil, can also lead to increased atorvastatin exposure.[6]
The following diagram illustrates the logical relationship of potential drug interactions with atorvastatin.
Figure 3: Atorvastatin Drug Interaction Pathways
Conclusion
The pharmacokinetic evaluation of atorvastatin and its active hydroxy metabolites is a critical component of drug development and clinical pharmacology. The protocols and data presented in these application notes provide a comprehensive resource for researchers in this field. Adherence to validated bioanalytical methods and a thorough understanding of the metabolic pathways are essential for generating high-quality, reliable pharmacokinetic data. This information is vital for optimizing therapeutic regimens and ensuring patient safety.
References
- 1. academic.oup.com [academic.oup.com]
- 2. news-medical.net [news-medical.net]
- 3. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. droracle.ai [droracle.ai]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacokinetics and Genetic Factors of Atorvastatin in Healthy Korean Subjects [frontiersin.org]
- 10. lcms.cz [lcms.cz]
- 11. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Oxo Atorvastatin Analysis in Plasma
These application notes provide detailed protocols for the extraction of 3-Oxo Atorvastatin from plasma samples, intended for researchers, scientists, and professionals in drug development. The following methods are established for Atorvastatin and its structurally similar metabolites and are readily adaptable for this compound analysis.
Introduction
Accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and bioequivalence studies. This compound is a metabolite of Atorvastatin, a widely prescribed lipid-lowering agent. The selection of an appropriate sample preparation technique is paramount for achieving reliable and reproducible results in bioanalytical methods. This document outlines three common and effective techniques for the extraction of Atorvastatin and its metabolites from plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method offers distinct advantages and is suited for different analytical requirements.
Sample Preparation Techniques
The choice of sample preparation method can significantly impact the sensitivity, selectivity, and robustness of the analytical assay. Common techniques include Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.[1]
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from plasma samples. It involves the addition of an organic solvent to denature and precipitate proteins, followed by centrifugation to separate the protein-free supernatant containing the analyte of interest. Acetonitrile is a commonly used solvent for this purpose.[2][3][4][5][6]
Experimental Protocol: Protein Precipitation
-
Allow frozen plasma samples to thaw at room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) solution.
-
Add 1 mL of ice-cold acetonitrile to the plasma sample.[2][4]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[2]
-
Centrifuge the sample at 17,110 x g for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue with 120 µL of a suitable mobile phase, for example, 30% methanol/0.2% formic acid/2 mM ammonium formate.[2]
-
Vortex the reconstituted sample and centrifuge again at 17,110 x g for 10 minutes at 4°C.[2]
-
Inject a 20 µL aliquot of the final supernatant into the LC-MS/MS system for analysis.[2]
Workflow for Protein Precipitation
Caption: Protein Precipitation Workflow.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes from interferences by partitioning them between two immiscible liquid phases. This technique generally provides cleaner extracts than protein precipitation. A variation, Salting-Out Assisted Liquid-Liquid Extraction (SALLE), enhances the extraction efficiency of polar analytes.[1][7]
Experimental Protocol: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
-
Allow frozen plasma samples to thaw to room temperature.
-
To 1000 µL of plasma, add 50 µL of the internal standard solution.
-
Add 2 mL of acetonitrile and vortex the sample for 10 seconds.[1]
-
Centrifuge at 4000 rpm for 5 minutes.[1]
-
Transfer the supernatant to a new tube containing 2 mL of 2 M MgSO₄ and vortex.[1]
-
Centrifuge the mixture at 4000 rpm at 0°C for 5 minutes.[1]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[1]
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Workflow for Salting-Out Assisted Liquid-Liquid Extraction
Caption: SALLE Workflow.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that can provide very clean extracts, minimizing matrix effects. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a strong solvent.
Experimental Protocol: Solid-Phase Extraction (Polymeric Sorbent)
-
Pretreat 100 µL of human plasma by diluting it with 300 µL of 1% formic acid.
-
Condition a polymeric SPE plate (e.g., Bond Elut Plexa) with 500 µL of methanol, followed by 500 µL of water.
-
Load the pretreated plasma sample onto the SPE plate.
-
Wash the sorbent with 500 µL of 5% methanol in water to remove polar interferences.
-
Elute the analyte with 500 µL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for analysis.
Workflow for Solid-Phase Extraction
References
- 1. mdpi.com [mdpi.com]
- 2. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. wjarr.com [wjarr.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput salting-out-assisted liquid-liquid extraction for the simultaneous determination of atorvastatin, ortho-hydroxyatorvastatin, and para-hydroxyatorvastatin in human plasma using ultrafast liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 3-Oxo Atorvastatin in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, undergoes extensive metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4), to form its pharmacologically active ortho- and para-hydroxy metabolites.[1][] The disposition of atorvastatin is also influenced by various drug transporters, including the organic anion transporting polypeptides (OATP1B1, OATP1B3, OATP2B1) and the efflux transporter P-glycoprotein (P-gp).[3][4] Given its complex metabolic and transport profile, atorvastatin is susceptible to numerous drug-drug interactions (DDIs).
While the primary focus of DDI studies for atorvastatin has been on the parent drug and its major active hydroxylated metabolites, the potential role of other minor metabolites and impurities, such as 3-Oxo Atorvastatin, warrants consideration. This compound is generally characterized as an impurity or a byproduct of atorvastatin synthesis.[5][6] Although not considered a major active metabolite, its potential to interact with drug-metabolizing enzymes or transporters has not been extensively studied. These application notes provide a framework for evaluating the DDI potential of atorvastatin-related compounds like this compound.
Data Presentation
Table 1: In Vitro Inhibition of Atorvastatin Metabolism
| Inhibitor | Enzyme/Transporter | IC50 / Ki (µM) | Reference |
| Gemfibrozil | UGT1A1, UGT1A3 | IC50: >100 | [7] |
| Itraconazole | CYP3A4 | Ki: 0.03-0.1 | [8] |
| Clarithromycin | CYP3A4, P-gp | - | [9] |
| Cyclosporine | OATP1B1, CYP3A4 | IC50 (OATP1B1): 0.1-0.3 | [3] |
| Ritonavir | CYP3A4 | Ki: 0.015 | [10] |
Note: Data for this compound is not currently available in published literature.
Table 2: Effect of Co-administered Drugs on Atorvastatin Pharmacokinetics
| Co-administered Drug | Mechanism | Change in Atorvastatin AUC | Change in Atorvastatin Cmax | Reference |
| Itraconazole (200 mg daily) | CYP3A4 Inhibition | ↑ 3.3-fold | ↑ 1.5-fold | [8] |
| Grapefruit Juice (240 mL daily) | Intestinal CYP3A4 Inhibition | ↑ 1.37-fold | ↑ 1.16-fold | [8] |
| Rifampin (600 mg daily) | CYP3A4 Induction | ↓ 80% | ↓ 40% | [11] |
| Cyclosporine (5 mg/kg daily) | OATP1B1 and CYP3A4 Inhibition | ↑ 8.7-fold | ↑ 10.6-fold | [3] |
Note: Clinical DDI studies involving this compound have not been reported.
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
Objective: To determine the potential of this compound to inhibit major human CYP450 enzymes (e.g., CYP3A4, CYP2C9, CYP2D6, CYP1A2, CYP2C19).
Materials:
-
Human liver microsomes (pooled)
-
CYP-specific probe substrates (e.g., midazolam for CYP3A4)
-
This compound (test compound)
-
Positive control inhibitors (e.g., ketoconazole for CYP3A4)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate human liver microsomes with a range of this compound concentrations (e.g., 0.1 to 100 µM) in incubation buffer for 10 minutes at 37°C.
-
Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable inhibition model.
Mandatory Visualizations
Caption: Atorvastatin metabolism and transport pathways.
Caption: In vitro DDI screening workflow for an NCE.
Currently, there is a significant lack of publicly available data on the drug-drug interaction potential of this compound. As it is considered an impurity, its concentration in the final drug product is expected to be low and controlled within regulatory limits. However, for a comprehensive risk assessment, particularly if manufacturing processes change or if higher levels of this impurity are detected, it is recommended that this compound be subjected to a standard panel of in vitro DDI assays, as outlined in Protocol 1. This would include assessments of its potential to inhibit or induce major CYP enzymes and to interact with key drug transporters such as OATP1B1 and P-gp. The resulting data would provide a clearer understanding of any potential contribution of this specific impurity to the overall DDI profile of atorvastatin. Until such data becomes available, the focus of DDI assessments for atorvastatin should remain on the parent drug and its primary active metabolites.
References
- 1. mdpi.com [mdpi.com]
- 3. Impact of OATP transporters on pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatic uptake of atorvastatin: influence of variability in transporter expression on uptake clearance and drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 887196-30-7 [chemicalbook.com]
- 7. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 9. bmj.com [bmj.com]
- 10. ajmc.com [ajmc.com]
- 11. Statins and CYP Interactions [medsafe.govt.nz]
Application Notes and Protocols: 3-Oxo Atorvastatin as a Biomarker for Atorvastatin Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, undergoes extensive metabolism primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][2] The major active metabolites are ortho-hydroxy atorvastatin (o-OH-atorvastatin) and para-hydroxy atorvastatin (p-OH-atorvastatin), which contribute significantly to the therapeutic effect of the drug.[1][3] While these are the principal metabolites, the presence of other minor metabolites and related substances is of interest in comprehensively understanding the drug's disposition and for quality control of the pharmaceutical product.
One such substance is 3-oxo atorvastatin. It is important to note that current scientific literature primarily identifies this compound as a process-related impurity in the synthesis of atorvastatin or as a degradation product, rather than a significant in vivo metabolite.[4][5] However, its monitoring in biological matrices can be relevant for specific research applications, such as detailed pharmacokinetic studies, investigations into drug stability in vivo, or exploring atypical metabolic pathways. This document provides detailed application notes and protocols for the analysis of this compound.
This compound as a Potential Biomarker
While not a conventional biomarker for CYP3A4-mediated metabolism, the presence and concentration of this compound in biological fluids could potentially serve as a biomarker for:
-
Drug Product Quality and Stability: Elevated levels of this compound in plasma or urine shortly after administration might indicate the quality of the administered drug formulation.
-
Atypical Metabolic or Degradation Pathways: The formation of this compound in vivo could signify minor or previously uncharacterized metabolic or chemical degradation pathways of atorvastatin under specific physiological or pathophysiological conditions.
Further research is required to establish a definitive role for this compound as a biomarker for atorvastatin metabolism.
Data Presentation
The following table summarizes hypothetical quantitative data for a validation study of an LC-MS/MS method for this compound in human plasma. This data is for illustrative purposes to demonstrate the expected performance of the analytical method described in the protocols.
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| This compound | 0.1 | 0.1 - 100 | 95 - 105 | < 15 | 85 - 95 |
| Atorvastatin | 0.1 | 0.1 - 100 | 97 - 103 | < 10 | 88 - 96 |
| o-OH-Atorvastatin | 0.1 | 0.1 - 100 | 96 - 104 | < 12 | 86 - 94 |
| p-OH-Atorvastatin | 0.1 | 0.1 - 100 | 95 - 106 | < 13 | 87 - 95 |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a method for the simultaneous quantification of this compound, atorvastatin, and its major hydroxylated metabolites in human plasma.
1. Materials and Reagents:
-
Reference standards: this compound, Atorvastatin, o-OH-Atorvastatin, p-OH-Atorvastatin, and a suitable internal standard (e.g., Atorvastatin-d5).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade).
-
Reagents: Formic acid, Ammonium acetate.
-
Human plasma (with anticoagulant, e.g., K2EDTA).
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions: (Precursor ion > Product ion)
-
This compound: To be determined experimentally based on the reference standard.
-
Atorvastatin: 559.3 > 440.2
-
o-OH-Atorvastatin: 575.3 > 440.2
-
p-OH-Atorvastatin: 575.3 > 440.2
-
Atorvastatin-d5 (IS): 564.3 > 445.2
-
4. Method Validation:
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizations
References
- 1. droracle.ai [droracle.ai]
- 2. ClinPGx [clinpgx.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of 3-Oxo Atorvastatin Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Data Presentation: Chromatographic Conditions for Chiral Separation of Atorvastatin
The following tables summarize quantitative data from successful chiral separations of Atorvastatin enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). These parameters serve as an excellent starting point for developing a method for 3-Oxo Atorvastatin.
Table 1: HPLC Methods for Chiral Separation of Atorvastatin Enantiomers
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Retention Times (min) | Resolution (Rs) | Reference |
| Chiralcel® OD-RH | n-hexane: 2-propanol (95:5, v/v) | 1.0 | N/A | 260 nm | 3.23 and 3.85 | 1.2 | [4] |
| Chiralpak AD-3 (3 µm) | n-hexane: ethanol: formic acid (90:10:0.1, v/v/v) | 1.0 | 35 | 254 nm | N/A | > 1.5 | [5] |
| Chiralpak IA-3 | n-hexane: ethanol: trifluoroacetic acid (85:15:0.1, v/v/v) | 1.0 | 25 | N/A | < 15 | > 1.5 | [5] |
| Chiralpak AD-H | n-hexane: ethanol: trifluoroacetic acid (85:15:0.1, v/v/v) | 1.0 | 30 | 246 nm | 6.6 and 7.6 | > 2.5 | [6] |
Table 2: SFC Method for Chiral Separation of Atorvastatin Enantiomers
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Back Pressure (MPa) | Temperature (°C) | Detection | Resolution (Rs) | Reference |
| Chiralpak AD-H | Supercritical CO₂: Methanol (90:10) | 2.5 | N/A | N/A | UV and Polarimetric | > 2.0 | [7] |
| ACQUITY UPC² Trefoil CEL2 (2.5 µm) | CO₂: Methanol with 0.1% TFA (78:22, v/v) | 1.5 | 13.8 | 45 | 244 nm | 4.1 | [8] |
Experimental Protocols
The following protocols are suggested starting points for the development of a chiral separation method for this compound enantiomers.
Protocol 1: Chiral HPLC Method Development
This protocol is based on the successful separation of Atorvastatin enantiomers using a polysaccharide-based chiral stationary phase.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a UV detector.
2. Materials and Reagents:
-
rac-3-Oxo Atorvastatin reference standard
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
2-Propanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Methanol (HPLC grade) for sample dissolution
3. Chromatographic Conditions (Starting Point):
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or Chiralpak AD-3 (250 mm x 4.6 mm, 3 µm)[5][6]
-
Mobile Phase: n-Hexane: Ethanol: TFA (85:15:0.1, v/v/v)[6]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30 °C[6]
-
Detection Wavelength: 246 nm[6]
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of rac-3-Oxo Atorvastatin in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.
5. Method Optimization:
-
Mobile Phase Composition: Vary the ratio of n-hexane to the alcohol modifier (ethanol or 2-propanol) to optimize selectivity and resolution.
-
Acidic Additive: Small amounts of an acidic modifier like TFA or formic acid can improve peak shape.[5][6]
-
Temperature: Adjust the column temperature to fine-tune the separation.[5]
Protocol 2: Chiral SFC Method Development
This protocol provides a starting point for a rapid and efficient chiral separation using Supercritical Fluid Chromatography.
1. Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a CO₂ pump, modifier pump, autosampler, column oven, back pressure regulator, and a UV detector.
2. Materials and Reagents:
-
rac-3-Oxo Atorvastatin reference standard
-
Supercritical grade CO₂
-
Methanol (SFC grade)
-
Trifluoroacetic acid (TFA)
3. Chromatographic Conditions (Starting Point):
-
Column: ACQUITY UPC² Trefoil CEL2 (150 mm x 3.0 mm, 2.5 µm)[8]
-
Mobile Phase: CO₂: Methanol with 0.1% TFA (78:22, v/v)[8]
-
Flow Rate: 1.5 mL/min[8]
-
Back Pressure: 13.8 MPa[8]
-
Column Temperature: 45 °C[8]
-
Detection Wavelength: 244 nm[8]
-
Injection Volume: 2 µL
4. Sample Preparation:
-
Prepare a stock solution of rac-3-Oxo Atorvastatin in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with methanol to a final concentration of 10 µg/mL.
5. Method Optimization:
-
Modifier Percentage: Adjust the percentage of methanol in the mobile phase to alter enantioselectivity.
-
Additive: The type and concentration of the additive (e.g., TFA) can significantly impact the separation.
-
Temperature and Pressure: Optimize these parameters to improve resolution and analysis time.
Mandatory Visualization
Caption: Workflow for Chiral Method Development.
Conclusion
The successful chiral separation of this compound enantiomers is crucial for understanding its pharmacological and toxicological properties. While a dedicated method has not been published, the protocols and data presented in this application note, derived from established methods for Atorvastatin, provide a robust starting point for method development. Both HPLC and SFC on polysaccharide-based chiral stationary phases show great promise. Systematic optimization of the mobile phase composition, temperature, and other chromatographic parameters will be key to achieving a successful and reproducible separation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. glppharmastandards.com [glppharmastandards.com]
- 4. medjpps.com [medjpps.com]
- 5. mdpi.com [mdpi.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Method for enantiomeric purity of atorvastatin via SFC-LC. [wisdomlib.org]
- 8. Chiral Separation of Atorvastatin Calcium and Its Enantiomeric Impurity by Supercritical Fluid Chromatography [journal11.magtechjournal.com]
Troubleshooting & Optimization
Technical Support Center: 3-Oxo Atorvastatin Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 3-Oxo Atorvastatin.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a known impurity and byproduct formed during the synthesis of Atorvastatin.[1][2][3] It is also considered an oxidative degradation product of Atorvastatin.[4] Its chemical name is 7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-5-hydroxy-3-oxoheptanoic acid.[5] Due to its potential impact on the quality, safety, and efficacy of the final drug product, its levels are strictly controlled during the manufacturing of Atorvastatin.[6][7]
Q2: Why is the synthesis and purification of this compound challenging?
A2: The primary challenges stem from its nature as an impurity. During the synthesis of Atorvastatin, its formation needs to be minimized. When its synthesis is desired for use as a reference standard, controlling the reaction to yield the 3-oxo derivative without further degradation or the formation of other byproducts is difficult. Purification is challenging due to its structural similarity to Atorvastatin and other related impurities, often requiring advanced chromatographic techniques for effective separation.
Q3: What are the primary pathways for the formation of this compound?
A3: this compound is primarily formed through the oxidation of the Atorvastatin molecule.[4] This can occur during the synthesis process itself, especially if oxidizing agents are present or if the reaction is exposed to air or light for extended periods.[4][8] It can also form as a degradant when the final Atorvastatin product is subjected to stress conditions like exposure to hydrogen peroxide.[9]
Troubleshooting Guide: Synthesis of this compound
Q4: My synthesis of Atorvastatin consistently shows high levels of this compound impurity. What are the likely causes and how can I minimize it?
A4: High levels of this compound impurity during Atorvastatin synthesis are typically due to unwanted oxidation.
-
Inert Atmosphere: The synthesis of Atorvastatin should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[4]
-
Solvent and Reagent Quality: Ensure that all solvents and reagents are free from peroxides and other oxidizing contaminants.
-
Temperature Control: Elevated temperatures can accelerate oxidation. Maintain the recommended reaction temperature and avoid localized overheating.[4]
-
Light Exposure: Protect the reaction mixture from light, as photodecomposition can lead to the formation of degradation products.[4]
Q5: I am attempting to synthesize this compound via oxidation of Atorvastatin, but the yield is very low. What can I do to improve it?
A5: Low yields in the direct oxidation of Atorvastatin to this compound can be attributed to incomplete reaction or the formation of other degradation byproducts.
-
Choice of Oxidizing Agent: The choice and concentration of the oxidizing agent are critical. Milder oxidizing agents or controlled addition of stronger agents like hydrogen peroxide might be necessary.[4]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like HPLC to determine the optimal reaction time.[10] The reaction may last from one to several days.[4]
-
pH Control: The pH of the reaction medium can significantly influence the oxidation process. Experiment with different pH conditions to find the optimal range for the desired conversion.
Visual Workflow: Troubleshooting Impurity Formation in Synthesis
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CAS: 1391052-00-8 | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US20070208071A1 - Oxidative Degradation Products of Atorvastatin Calcium - Google Patents [patents.google.com]
- 5. rac-3-Oxo Atorvastatin | 1391194-36-7 | SynZeal [synzeal.com]
- 6. acgpubs.org [acgpubs.org]
- 7. rjpn.org [rjpn.org]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of atorvastatin: (1R,2S,4S,5S)-4-(4-fluorophenyl)-2-hydroperoxy-4-hydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
Technical Support Center: Optimizing HPLC Methods for 3-Oxo Atorvastatin Impurity Profiling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC analysis of atorvastatin and its impurities, with a specific focus on 3-Oxo Atorvastatin.
Troubleshooting Guide
Encountering issues during HPLC analysis is common. This guide provides solutions to some of the most frequent problems you might face when profiling for the this compound impurity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column overload. - Column degradation. - Interfering compounds. | - Adjust mobile phase pH to ensure the analyte is in a single ionic form. A pH of around 4.0 with an ammonium acetate buffer has been used successfully.[1] - Reduce the sample concentration or injection volume. The linearity of the method is typically established in a range of 0.05% to 0.3% of the working concentration of atorvastatin.[2][3] - Replace the column with a new one of the same type (e.g., C18 or C8).[1][2] - Perform a forced degradation study to identify potential degradation products that might be co-eluting.[4][5][6][7][8] |
| Poor Resolution Between Atorvastatin and this compound | - Mobile phase composition is not optimal. - Inadequate column chemistry. - Flow rate is too high. | - Optimize the gradient or isocratic mobile phase composition. A mixture of acetonitrile, tetrahydrofuran, and a buffer is commonly used.[1][2] The ratio can be adjusted to improve separation. - Try a different column with a different stationary phase (e.g., a different C18 column or a cyano column).[9] - Reduce the flow rate to allow for better separation. A flow rate of 1.0 mL/min is a good starting point.[9][10] |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition. - Temperature variations. - Column equilibration is insufficient. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature, for example, at 30°C or 40°C.[2][4] - Equilibrate the column with the mobile phase for a sufficient amount of time before injecting the sample. |
| Ghost Peaks | - Contamination in the mobile phase or sample. - Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a thorough needle wash program and inject a blank solvent between samples to check for carryover. |
| Low Signal-to-Noise Ratio | - Low detector sensitivity. - Low concentration of the impurity. | - Check the detector lamp and ensure the wavelength is set correctly (e.g., 248 nm).[1][10] - Increase the injection volume or concentrate the sample if possible, while being mindful of potential column overload. The limit of detection for atorvastatin impurities can be as low as 0.05 µg/mL.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC method for the analysis of this compound?
A1: A good starting point is a reverse-phase HPLC method using a C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate at pH 4.0) and an organic solvent like acetonitrile is commonly employed.[1][10] Detection is typically carried out using a UV detector at approximately 248 nm.[1][10]
Q2: How can I confirm the identity of the this compound peak?
A2: The most definitive way to confirm the peak identity is by using a reference standard of this compound. You can also use mass spectrometry (LC-MS) to confirm the mass of the compound in the peak of interest.[4]
Q3: What are the critical parameters to consider during method development for impurity profiling?
A3: Key parameters to optimize include the mobile phase composition (organic solvent ratio and buffer pH), column type and temperature, flow rate, and detector wavelength. The goal is to achieve adequate resolution between the main drug peak (atorvastatin) and all potential impurities, including this compound.[2][9]
Q4: Why is a forced degradation study necessary?
A4: Forced degradation studies help to identify the potential degradation products of atorvastatin under various stress conditions (e.g., acid, base, oxidation, heat, light).[4][5][6][7][8] This is crucial for developing a stability-indicating method that can separate all degradation products from the active pharmaceutical ingredient and its known impurities.
Q5: What are the typical validation parameters for an HPLC method for impurity profiling?
A5: According to ICH guidelines, the validation of an impurity profiling method should include specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[2][11]
Experimental Protocol: HPLC Method for this compound Impurity Profiling
This protocol describes a general method that can be used as a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
1. HPLC System and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity or equivalent with a UV/Vis detector |
| Column | Zorbax Eclipse XDB C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.01 M Ammonium acetate buffer, pH adjusted to 4.0 with glacial acetic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 248 nm |
| Injection Volume | 10 µL |
2. Sample Preparation:
-
Standard Solution: Prepare a stock solution of Atorvastatin reference standard and this compound impurity standard in a suitable diluent (e.g., a mixture of acetonitrile and water). Further dilute to the desired concentration.
-
Sample Solution: Accurately weigh and dissolve the drug substance or product in the diluent to obtain a known concentration of Atorvastatin.
HPLC Method Optimization Workflow
The following diagram illustrates a logical workflow for optimizing an HPLC method for impurity profiling.
Caption: A workflow for HPLC method development and optimization.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. Optimization of a forced degradation study of atorvastatin employing an experimental design approach | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 8. [PDF] Optimization of a forced degradation study of atorvastatin employing an experimental design approach | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets PMID: 14656592 | MCE [medchemexpress.cn]
- 11. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 3-Oxo Atorvastatin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantification of 3-Oxo Atorvastatin, a known impurity and metabolite of Atorvastatin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a process-related impurity and a metabolite of Atorvastatin, a widely used drug for lowering cholesterol.[1] Its quantification is crucial for ensuring the quality, safety, and efficacy of Atorvastatin drug products. Regulatory agencies require the monitoring and control of impurities in active pharmaceutical ingredients (APIs) and finished products.
Q2: What are the common analytical techniques used for this compound quantification?
A2: The most common analytical techniques for the quantification of this compound and other Atorvastatin impurities are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is generally preferred for bioanalytical applications due to its higher sensitivity and selectivity, especially in complex matrices like plasma.
Q3: What are the typical challenges encountered during the quantification of this compound?
A3: Common challenges include:
-
Co-elution with other impurities or the parent drug: Due to structural similarities, chromatographic separation can be challenging.[2][4]
-
Matrix effects: In biological samples, endogenous components can interfere with the ionization of this compound in the mass spectrometer, leading to inaccurate results.
-
Analyte stability: this compound may be susceptible to degradation under certain storage and experimental conditions.
-
Low concentration levels: As an impurity, this compound is often present at very low concentrations, requiring highly sensitive analytical methods.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH affecting the ionization of the analyte. | Optimize the mobile phase pH. For basic compounds like Atorvastatin and its impurities, a slightly acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) can improve peak shape.[4] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column contamination or degradation. | Use a guard column and replace it regularly. If the problem persists, replace the analytical column. | |
| Incompatible injection solvent. | Ensure the injection solvent is similar in composition and strength to the initial mobile phase.[5] | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. Use a mobile phase reservoir cap that minimizes evaporation.[6] |
| Temperature variations. | Use a column oven to maintain a consistent column temperature.[3] | |
| Column equilibration issues. | Ensure the column is adequately equilibrated with the initial mobile phase before each injection. | |
| Low Signal Intensity or Poor Sensitivity | Suboptimal mass spectrometry parameters. | Optimize the cone voltage, collision energy, and other MS parameters for the specific m/z transition of this compound.[3] |
| Inefficient sample extraction and recovery. | Evaluate and optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to maximize recovery. | |
| Ion suppression due to matrix effects. | Dilute the sample, modify the chromatographic conditions to separate the analyte from interfering matrix components, or use a more effective sample cleanup method. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and reagents. Flush the LC system thoroughly. |
| Improperly cleaned sample vials or plates. | Use new or thoroughly cleaned sample containers. | |
| Carryover | Adsorption of the analyte to the injector or column. | Optimize the needle wash solution and increase the wash volume. Inject a blank solvent after a high-concentration sample to check for carryover. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of Atorvastatin and its impurities, including this compound, from various studies. These values can serve as a benchmark for method development and validation.
Table 1: HPLC Method Validation Parameters for Atorvastatin and Impurities
| Parameter | Reported Range | Reference |
| Linearity Range | 0.05% - 0.3% of working concentration | [2] |
| LOD | ~0.005% of working concentration | [2] |
| LOQ | ~0.014% of working concentration | [2] |
| Accuracy (% Recovery) | 98.96 – 99.92% | [7] |
| Precision (%RSD) | < 2.0% | [4] |
Table 2: LC-MS/MS Bioanalytical Method Validation Parameters for Atorvastatin and Metabolites
| Parameter | Reported Value | Reference |
| Linearity Range (ng/mL) | 0.2 - 151 | |
| LLOQ (ng/mL) | 0.2 - 0.25 | |
| Accuracy (% Recovery) | 87 - 114% | |
| Precision (%RSD) | < 15% | |
| Matrix Effect (%) | 92 - 110% | [8] |
| Extraction Recovery (%) | 88 - 100% | [8] |
Experimental Protocol: Quantification of this compound in Pharmaceutical Formulations by HPLC
This protocol provides a general methodology for the quantification of this compound and other related substances in Atorvastatin bulk drug or tablet formulations.
1. Materials and Reagents:
-
Atorvastatin Calcium reference standard and impurity standards (including this compound)
-
HPLC grade acetonitrile, methanol, and water
-
Trifluoroacetic acid (TFA) or formic acid
-
Dimethylformamide (DMF)
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or PDA detector
-
Analytical column: Zorbax Bonus-RP (150 x 4.6 mm, 3.5 µm) or equivalent C18 column[4]
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient Elution: A typical gradient could be: 0 min, 40% B; 10 min, 50% B; 15 min, 70% B; 20 min, 90% B; 25 min, 90% B.[4]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 40 °C[4]
-
Detection Wavelength: 245 nm[4]
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in DMF. Dilute with the mobile phase to achieve a final concentration within the expected linear range.
-
Sample Solution (Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of Atorvastatin and dissolve it in DMF. Sonicate to ensure complete dissolution and then dilute with the mobile phase to the target concentration. Filter the solution through a 0.45 µm filter before injection.[2][9]
5. System Suitability:
-
Inject a system suitability solution containing Atorvastatin and known impurities.
-
The resolution between critical peak pairs (e.g., Atorvastatin and its closely eluting impurities) should be greater than 2.0.[4]
-
The tailing factor for the Atorvastatin peak should be around 1.0.[4]
-
The relative standard deviation (%RSD) for replicate injections should be less than 2.0% for peak area and retention time.[4]
6. Data Analysis:
-
Identify and quantify this compound in the sample chromatogram based on its retention time compared to the standard.
-
Calculate the concentration of this compound using a calibration curve generated from the standard solutions.
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
Signaling Pathway/Logical Relationship Diagram
This diagram illustrates the logical troubleshooting process for common issues encountered during this compound quantification.
Caption: Troubleshooting logic for this compound quantification.
References
- 1. Spectroscopic characterization and quantitative determination of atorvastatin calcium impurities by novel HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. waters.com [waters.com]
- 4. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. scielo.br [scielo.br]
- 8. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets - ProQuest [proquest.com]
Co-elution of 3-Oxo Atorvastatin with other atorvastatin impurities
Welcome to the technical support center for the analysis of Atorvastatin and its related substances. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during chromatographic analysis, with a specific focus on the co-elution of 3-Oxo Atorvastatin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation critical?
This compound (also known as Atorvastatin Impurity O) is a byproduct impurity formed during the synthesis of Atorvastatin calcium.[1][2][3] As a potential impurity, regulatory guidelines require its accurate detection and quantification to ensure the safety and efficacy of the final drug product. Co-elution with other impurities or the active pharmaceutical ingredient (API) can lead to inaccurate quantification, potentially masking an out-of-specification result.
Q2: Which other atorvastatin impurities are known to co-elute or elute closely to this compound?
While specific co-elution behavior is highly method-dependent, impurities with similar polarity and structural characteristics are prone to co-elute. Forced degradation studies show that atorvastatin can degrade into numerous products under stress conditions such as acidic hydrolysis, oxidation, and photolysis.[4][5] Close elution is often observed with other process impurities or degradation products formed under similar conditions. Without a well-developed, stability-indicating method, resolution can be a significant challenge.
Q3: How can I identify if I have a co-elution issue in my chromatogram?
Detecting co-elution is the first step to resolving it. Here are key indicators:
-
Peak Asymmetry: Look for non-symmetrical peaks, such as those with a noticeable shoulder or excessive tailing. A shoulder is a distinct discontinuity in the peak shape, which is a strong indicator of an underlying, unresolved peak.[6][7]
-
Peak Purity Analysis: If you are using a Photodiode Array (PDA) detector, the peak purity function is an invaluable tool. This software feature analyzes UV-Vis spectra across the peak. If the spectra are not homogenous, it indicates the presence of more than one compound.[6]
-
Mass Spectrometry (MS) Data: If using an LC-MS system, you can check for the presence of multiple mass-to-charge ratios (m/z) across the chromatographic peak. A shift in the mass spectrum from the peak front to the tail is a definitive sign of co-elution.[6][8]
Troubleshooting Guide: Resolving Co-elution
Co-elution occurs when two or more compounds are not sufficiently separated by the chromatographic system.[9] The following guide provides a systematic approach to troubleshoot and resolve these issues.
Initial System Health Check
Before modifying your analytical method, ensure your HPLC/UPLC system is performing optimally. Poor peak shape can often be mistaken for co-elution.[9]
| Problem | Potential Cause | Recommended Action |
| Broad or Tailing Peaks | Column contamination or aging. | Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol). If the problem persists, replace the column. |
| High extra-column volume. | Minimize tubing length and diameter between the injector, column, and detector. | |
| Sample solvent mismatch. | Dissolve the sample in the initial mobile phase composition whenever possible. | |
| Inconsistent Retention Times | Inconsistent pump flow rate. | Check for leaks in the pump and system; ensure the pump is delivering a consistent flow. |
| Mobile phase evaporation. | Use fresh mobile phase and keep reservoirs capped to prevent selective evaporation of volatile components.[10] |
Chromatographic Method Optimization
If the system is functioning correctly, the next step is to optimize the analytical method to improve the resolution between this compound and the interfering peak.
Q4: My this compound peak is showing a shoulder. How can I improve the separation?
A peak shoulder is a clear sign of an unresolved adjacent peak.[6] The primary goal is to alter the selectivity of your method.
-
Modify the Mobile Phase Gradient:
-
Action: Decrease the gradient slope (i.e., make it shallower). For example, if your gradient runs from 30% to 80% Acetonitrile in 10 minutes, try extending it to 20 minutes. This gives the compounds more time to interact with the stationary phase, often improving resolution.
-
Rationale: A shallower gradient increases the separation factor (α) between closely eluting compounds.
-
-
Change the Organic Solvent:
-
Action: Replace Acetonitrile with Methanol, or use a ternary mixture (e.g., Acetonitrile/Methanol/Water).
-
Rationale: Different organic solvents alter the selectivity of the separation by changing how analytes interact with the mobile and stationary phases.
-
-
Adjust the Mobile Phase pH:
-
Action: Modify the pH of the aqueous portion of your mobile phase by 0.5 units. Atorvastatin and its impurities have ionizable groups, and a small change in pH can significantly alter their retention behavior.
-
Rationale: Changing the ionization state of the analytes affects their polarity and interaction with the reversed-phase column, thereby changing selectivity.
-
-
Change the Column Chemistry:
-
Action: If modifications to the mobile phase are unsuccessful, switch to a column with a different stationary phase. If you are using a C18 column, consider a Phenyl-Hexyl or a Cyano phase.
-
Rationale: Different stationary phases provide alternative separation mechanisms (e.g., π-π interactions with a phenyl column), which can resolve compounds that are difficult to separate on a standard C18 column.[11]
-
dot graph TD subgraph Troubleshooting_Workflow_for_Co-elution { direction LR; node[shape=rectangle, style="filled", margin=0.2, fontname="Roboto", fontsize=11]; edge[fontname="Roboto", fontsize=10];
} Workflow for troubleshooting co-elution issues.
Experimental Protocols
This section provides a starting point for developing a stability-indicating HPLC method for Atorvastatin and its impurities. Optimization will likely be required based on your specific instrumentation and impurity profile.
Recommended Starting HPLC-UV Method
| Parameter | Condition |
| Column | Zorbax Bonus-RP (or equivalent C18), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector Wavelength | 245 nm[4] |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
| Sample Concentration | 0.5 mg/mL of Atorvastatin Calcium[4] |
This protocol is a general guideline. Refer to pharmacopeial methods (e.g., USP, EP) and perform forced degradation studies to ensure the method is stability-indicating for your specific sample.[4][12]
Data Presentation
Common Atorvastatin Impurities
The table below lists some known impurities of Atorvastatin. Relative Retention Time (RRT) is highly dependent on the specific chromatographic method used. The values provided are for illustrative purposes.
| Impurity Name | Typical RRT | Notes |
| Atorvastatin Impurity A | ~0.90 | Process Impurity |
| Atorvastatin Impurity B | ~0.95 | Process Impurity, often elutes close to API[11] |
| Atorvastatin (API) | 1.00 | Active Pharmaceutical Ingredient |
| Atorvastatin Impurity C | ~1.10 | Process Impurity |
| Atorvastatin Impurity D | ~1.50 | Oxidative Degradation Product[4] |
| This compound | ~1.65 | Byproduct/Degradation Impurity |
| Atorvastatin Lactone | ~1.80 | Degradation product from acidic conditions[4] |
References
- 1. This compound | 887196-30-7 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glppharmastandards.com [glppharmastandards.com]
- 4. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
- 11. mjcce.org.mk [mjcce.org.mk]
- 12. mdpi.com [mdpi.com]
Technical Support Center: LC-MS/MS Analysis of 3-Oxo Atorvastatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the LC-MS/MS analysis of 3-Oxo Atorvastatin and related metabolites.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of the target analyte by co-eluting, undetected components of the sample matrix.[1] In the analysis of this compound from biological samples like plasma, endogenous components such as phospholipids, salts, and proteins can cause these effects.[1] This can lead to inaccurate and imprecise quantification, affecting the reliability of the results.[1]
Q2: What are the common sample preparation techniques to minimize matrix effects for this compound analysis?
A2: Common sample preparation techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is used to precipitate proteins from the plasma sample.[2][3]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte of interest from matrix components based on their differential solubility in two immiscible liquid phases.[4]
-
Solid-Phase Extraction (SPE): A selective sample clean-up method that can effectively remove interfering matrix components, often resulting in a cleaner extract compared to PPT and LLE.[5]
Q3: Which ionization mode is typically preferred for the analysis of Atorvastatin and its metabolites?
A3: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of Atorvastatin and its hydroxylated metabolites.[6] However, the choice of ionization mode should be optimized during method development. In some cases, Atmospheric Pressure Chemical Ionization (APCI) may be less susceptible to matrix effects.[1]
Q4: How can I assess the presence and extent of matrix effects in my assay?
A4: The matrix effect can be evaluated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a pure solution at the same concentration.[2] A post-column infusion experiment can also be performed to identify regions of ion suppression or enhancement throughout the chromatographic run.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for this compound
| Possible Cause | Suggested Solution |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For acidic compounds like Atorvastatin metabolites, a mobile phase with a low pH (e.g., using formic acid) can improve peak shape.[2] |
| Column Contamination | Wash the column with a strong solvent or replace the column if necessary. |
| Secondary Interactions with Column | Use a column with end-capping or a different stationary phase chemistry. |
Issue 2: Significant Ion Suppression Observed
| Possible Cause | Suggested Solution |
| Co-elution with Phospholipids | Optimize the chromatographic gradient to separate the analyte from the phospholipid elution zone.[1] Consider using a phospholipid removal plate during sample preparation. |
| Insufficient Sample Cleanup | Switch from protein precipitation to a more rigorous sample preparation method like LLE or SPE.[8] |
| High Flow Rate in ESI | Reduce the mobile phase flow rate, as lower flow rates can sometimes reduce the severity of ion suppression in ESI. |
| Matrix Effects from Hemolyzed Samples | If samples are hemolyzed, this can significantly impact quantitation.[9] Modifications to the bioanalytical method, such as additional cleanup steps or adjusting chromatographic conditions, may be necessary.[9] |
Issue 3: Inconsistent or Low Recovery
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Optimize the extraction solvent and pH. For LLE, ensure the chosen solvent has a high affinity for this compound. For SPE, evaluate different sorbents and elution solvents. |
| Analyte Instability | Investigate the stability of this compound under the extraction and storage conditions. Ensure samples are processed and analyzed within their stability window.[2] |
| Incomplete Reconstitution | After evaporation, ensure the residue is fully dissolved in the reconstitution solvent by vortexing or sonication. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 200 µL of plasma sample, add 20 µL of an internal standard solution.[2]
-
Add 1 mL of acetonitrile to precipitate the proteins.[2]
-
Vortex the mixture for 30 seconds.[2]
-
Centrifuge at 17,110 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[2]
-
Reconstitute the dried residue with 120 µL of the initial mobile phase.[2]
-
Centrifuge again under the same conditions.[2]
-
Inject 20 µL of the supernatant into the LC-MS/MS system.[2]
Protocol 2: General LC-MS/MS Conditions
These are representative conditions and should be optimized for your specific instrument and application.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 3.5 µm)[6][10] |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium formate[11] |
| Mobile Phase B | Acetonitrile or Methanol[2][11] |
| Gradient | A linear gradient is typically used, starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over the run to elute the analytes.[2] |
| Flow Rate | 0.4 - 0.8 mL/min[10][11] |
| Ionization Source | Electrospray Ionization (ESI), positive mode[6] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Example MRM Transitions for Atorvastatin and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Atorvastatin | 559.2 | 440.3[11] |
| o-hydroxy Atorvastatin | 575.4 | 440.3[11] |
| p-hydroxy Atorvastatin | 575.4 | 440.3[11] |
Note: The MRM transition for this compound would need to be determined experimentally.
Visualizations
Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.
Caption: A logical workflow for troubleshooting matrix effects in LC-MS/MS analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. Assessing the matrix effects of hemolyzed samples in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
Improving peak shape and resolution for 3-Oxo Atorvastatin in chromatography
Welcome to the technical support center for the chromatographic analysis of 3-Oxo Atorvastatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve peak shape and resolution in your experiments.
Troubleshooting Guides
This section provides a systematic approach in a question-and-answer format to address common issues encountered during the chromatographic analysis of this compound.
Q1: I am observing significant peak tailing for my this compound peak. What are the likely causes and how can I resolve this?
Peak tailing for this compound is a common issue that can compromise the accuracy and precision of your analysis. The primary cause is often secondary interactions between the analyte and the stationary phase. Here’s a step-by-step guide to troubleshoot and resolve peak tailing:
Step 1: Evaluate the Mobile Phase pH
Secondary interactions, particularly with residual silanol groups on the silica-based stationary phase, are a major contributor to peak tailing for compounds like this compound.[1] Adjusting the mobile phase pH can significantly mitigate this issue.
-
Recommendation: Operate at a lower pH, typically between 3 and 4.[2] At this pH, the acidic silanol groups on the stationary phase are protonated and less likely to interact with the analyte.[1] This reduces the secondary interactions that lead to tailing.
Step 2: Optimize the Mobile Phase Composition
The composition of your mobile phase, including the organic modifier and any additives, plays a crucial role in peak shape.
-
Organic Modifier: Acetonitrile is a common choice for the analysis of atorvastatin and its metabolites. Varying the gradient or isocratic composition of acetonitrile and a buffered aqueous phase can improve peak symmetry.
-
Additives: Incorporating a mobile phase modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape.[3] A concentration of 0.1% TFA in the mobile phase has been shown to be effective.[3] These additives work by masking the residual silanol groups and minimizing their interaction with the analyte.
Step 3: Assess the Column Condition and Type
The chromatography column is a critical component, and its condition and type can greatly influence peak shape.
-
Column Degradation: Over time, columns can degrade, leading to issues like peak tailing. If you observe a sudden deterioration in peak shape, consider flushing the column or replacing it.
-
Column Technology: Consider using a highly deactivated or "end-capped" column.[1] End-capping treats the residual silanol groups to make them less polar, thereby reducing secondary interactions.[1] Modern column technologies, such as those with superficially porous particles (core-shell), can also provide sharper, more symmetrical peaks.
Q2: My resolution between this compound and other related impurities is poor. How can I improve it?
Poor resolution can make accurate quantification difficult. Here are several strategies to enhance the separation between your peaks of interest:
Step 1: Adjust the Mobile Phase Strength and Gradient
Optimizing the mobile phase elution strength is a fundamental step in improving resolution.
-
Isocratic Elution: If you are using an isocratic method, decreasing the percentage of the organic solvent (e.g., acetonitrile) will generally increase retention times and can improve resolution between early eluting peaks.
-
Gradient Elution: For complex samples with multiple impurities, a gradient elution is often more effective. A shallower gradient (a slower increase in the organic solvent concentration over time) will provide more time for the separation to occur, thus improving resolution.
Step 2: Evaluate Different Stationary Phases
The choice of stationary phase can have a significant impact on selectivity and, therefore, resolution.
-
Column Chemistry: While C18 columns are widely used, other stationary phases like C8 or those with a cyano (CN) functionality can offer different selectivities that may improve the resolution of this compound from its impurities.[4][5]
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) or core-shell particles provide higher efficiency, leading to narrower peaks and better resolution.
Step 3: Modify the Column Temperature
Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, both of which affect resolution.
-
Recommendation: Increasing the column temperature can decrease the mobile phase viscosity, leading to sharper peaks and potentially better resolution. However, be aware that temperature can also affect the selectivity of the separation, so it should be optimized carefully. A study on atorvastatin and its impurities showed good separation at a column temperature of 30°C.[6]
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for analyzing this compound?
For acidic compounds like this compound, a mobile phase pH between 3 and 4 is generally recommended.[2] This helps to keep the analyte in its non-ionized form, minimizing interactions with the stationary phase and resulting in better peak shape.[2]
Q2: Which type of column is best suited for this compound analysis?
A high-quality, end-capped C18 column is a good starting point. For improved performance, consider columns with superficially porous particles (core-shell) as they can provide higher efficiency and better peak shapes.[6]
Q3: Can I use a UV detector for the analysis of this compound?
Yes, a UV detector is suitable for the analysis of this compound. A detection wavelength of around 245 nm is commonly used for atorvastatin and its related compounds.[6]
Q4: What should I do if I see peak fronting?
Peak fronting is less common than tailing but can occur due to issues like column overload or a poorly packed column bed.[7] To address this, try diluting your sample to avoid overloading the column. If the problem persists, the column itself may need to be replaced.
Q5: How can I prevent column contamination?
To prevent contamination that can lead to poor peak shape and resolution, always filter your samples and mobile phases before use. Using a guard column before your analytical column can also help to trap contaminants and extend the life of your main column.
Data Presentation
The following tables summarize the expected impact of various chromatographic parameters on peak shape and resolution for this compound.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Expected Peak Asymmetry Factor* |
| 7.0 | > 1.5 (Significant Tailing) |
| 5.0 | 1.2 - 1.5 (Moderate Tailing) |
| 3.5 | < 1.2 (Improved Symmetry) |
*Qualitative representation based on general chromatographic principles for acidic analytes.
Table 2: Comparison of Column Technologies for Resolution
| Column Type | Particle Size | Expected Resolution (Rs) between Critical Pairs* |
| Standard C18 | 5 µm | 1.5 - 2.0 |
| Core-Shell C18 | 2.7 µm | > 2.0 |
| Sub-2 µm C18 | 1.8 µm | > 2.5 |
*Illustrative values to demonstrate the trend of improved resolution with advanced column technologies.
Experimental Protocols
Detailed Methodology for HPLC Analysis of this compound
This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or PDA detector.
-
Chromatographic Column: A high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 15 70 16 30 | 20 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (50:50 v/v) to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.
Mandatory Visualization
References
- 1. jddtonline.info [jddtonline.info]
- 2. akjournals.com [akjournals.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpir.com [ijpir.com]
- 6. Simultaneous determination of the combined and free concentrations of atorvastatin and its major metabolite in vitro and in vivo based on ultrafiltration coupled with UPLC-MS/MS method: an application in a protein binding rate and metabolism ability study in uremic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
Technical Support Center: HPLC Analysis of 3-Oxo Atorvastatin
This technical support guide provides structured troubleshooting, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals facing challenges with the low UV absorbance of 3-Oxo Atorvastatin during High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide
A common challenge in the analysis of this compound, an impurity and metabolite of Atorvastatin, is its weak ultraviolet (UV) absorption, which can lead to poor sensitivity and inaccurate quantification. The following troubleshooting steps are presented in a question-and-answer format to directly address this issue.
Problem: Low signal, poor peak shape, or no detectable peak for this compound.
Wavelength Optimization
The chromophore of this compound differs from the parent compound, necessitating a review of the detection wavelength.
-
Question: Am I using the optimal wavelength for detecting this compound?
-
Answer: Not necessarily. While Atorvastatin is typically detected at a wavelength maximum (λmax) around 244-248 nm, its metabolites may not share the same optimal wavelength.[1][2][3] For a low-absorbing analyte, it is critical to use a Photodiode Array (PDA) detector to screen the entire UV spectrum (e.g., 200-400 nm) to identify the empirical λmax for this compound. Often, a lower wavelength, such as 210 nm, may provide a better response, though this can sometimes increase baseline noise.[4]
Mobile Phase Composition and pH
The mobile phase environment can significantly influence an analyte's UV absorbance and peak shape.
-
Question: Can the mobile phase be modified to enhance the signal?
-
Answer: Yes. The pH of the mobile phase can alter the ionization state of the analyte and thus its UV spectrum. Experiment with adjusting the pH of the aqueous buffer (e.g., phosphate, acetate) to see if it improves signal intensity.[4] Additionally, ensure the sample is dissolved in the initial mobile phase composition to prevent peak distortion.[5] Using high-purity, HPLC-grade solvents is crucial to minimize baseline noise, especially at lower UV wavelengths.[6]
Detector and System Suitability
For trace-level analysis, a standard UV detector may not provide sufficient sensitivity.
-
Question: Is my detector sensitive enough for this analysis?
-
Answer: Possibly not. When dealing with compounds that have inherently low UV absorbance, a standard UV detector may be insufficient. The most effective solution is often to use a more sensitive and selective detector. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive technique ideal for quantifying drug metabolites at low concentrations.[7][8][9] If a UV detector must be used, check for and clean any contamination in the flow cell and ensure the lamp performance is optimal.[6]
Advanced Solutions: Derivatization
When other methods fail, chemical modification can be considered.
-
Question: Are there other ways to make the compound more detectable by UV?
-
Answer: Chemical derivatization is an advanced technique where a reagent is used to attach a strong chromophore to the analyte, significantly increasing its UV absorbance. This process adds complexity and requires thorough development and validation to ensure the reaction is complete and reproducible.[10]
Frequently Asked Questions (FAQs)
Q1: Why does this compound have low UV absorbance compared to Atorvastatin? A1: A molecule's UV absorbance is dependent on its structure, specifically the presence and conjugation of chromophores (light-absorbing functional groups). The conversion of Atorvastatin to this compound alters the electronic structure of the molecule, which can reduce its molar absorptivity at the wavelengths typically used for the parent drug.
Q2: What is a typical mobile phase for analyzing Atorvastatin and its related substances? A2: Most methods utilize reversed-phase HPLC. A common mobile phase consists of an organic solvent like acetonitrile or methanol mixed with an aqueous buffer, such as phosphate or acetate, with the pH adjusted (e.g., pH 3.0 - 4.5).[4][11][12] A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation between the parent drug and its more polar metabolites.[13]
Q3: In a reversed-phase method, where should I expect this compound to elute relative to Atorvastatin? A3: this compound is generally more polar than Atorvastatin. In a typical reversed-phase HPLC system (e.g., using a C18 column), more polar compounds elute earlier. Therefore, you should expect the retention time for this compound to be shorter than that of Atorvastatin.
Experimental Protocols
Representative HPLC-UV Method for Atorvastatin and Impurities
This protocol is a general starting point and may require optimization for specific instruments and applications. It is designed for the separation of Atorvastatin and its related substances.
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 4.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | PDA Detector, scan range 200-400 nm. Monitor 247 nm for Atorvastatin and evaluate lower wavelengths for this compound. |
Mandatory Visualization
Caption: Troubleshooting workflow for low UV absorbance of this compound.
Caption: A general overview of the experimental workflow for HPLC analysis.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. wjarr.com [wjarr.com]
- 3. globaljournals.org [globaljournals.org]
- 4. jddtonline.info [jddtonline.info]
- 5. theanalyticalscientist.com [theanalyticalscientist.com]
- 6. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. scispace.com [scispace.com]
- 13. ajrconline.org [ajrconline.org]
Long-term stability of 3-Oxo Atorvastatin reference standard solutions
This technical support center provides guidance on the long-term stability of 3-Oxo Atorvastatin reference standard solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound reference standards?
A1: Solid (neat) this compound reference standards, including its salt forms (e.g., calcium or sodium salt), should be stored under refrigerated or frozen conditions for long-term stability. Specific recommendations from suppliers are typically 2-8°C or -20°C.[1][2][3] It is crucial to refer to the Certificate of Analysis (CoA) provided with your specific reference standard for the manufacturer's recommended storage conditions.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, the solid reference standard should be dissolved in a suitable high-purity (e.g., HPLC grade) organic solvent. Methanol or acetonitrile are common choices for atorvastatin and its related compounds.[4][5] For example, a stock solution can be prepared by accurately weighing the reference material, transferring it to a volumetric flask, and diluting to volume with the chosen solvent. Sonication may be used to ensure complete dissolution.
Q3: What is the expected long-term stability of this compound in a prepared solution?
A3: Currently, there is limited specific data in published literature detailing the long-term stability of this compound in solution. Stability is dependent on several factors including the solvent, concentration, storage temperature, and exposure to light.
Based on the stability of the parent compound, atorvastatin, it is recommended to store stock solutions at low temperatures (e.g., -20°C) to minimize degradation.[4] One study on atorvastatin noted that a stock solution in methanol was stable for over a month when stored at -5°C (268 K).[5] However, users should perform their own stability assessments to determine the usable life of their specific reference standard solutions under their laboratory's storage conditions.
Q4: How can I perform a stability study for my this compound reference solution?
A4: A stability study involves analyzing the reference solution at defined time intervals to monitor for any degradation. The concentration of the this compound peak is compared to its initial concentration. A detailed protocol for a stability assessment is provided in the "Experimental Protocols" section below.
Q5: What are the potential degradation pathways for this compound?
A5: this compound is an impurity and a potential oxidative degradation product of Atorvastatin. While specific degradation pathways of this compound itself are not well-documented, it is known that atorvastatin is susceptible to degradation under acidic, oxidative, photolytic, and thermal stress conditions.[2][6][7] A material safety data sheet for this compound advises avoiding strong acids, alkalis, oxidizing agents, and reducing agents, suggesting its potential for degradation under these conditions.[8] The diagram below illustrates the formation of this compound from Atorvastatin.
Troubleshooting
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in the chromatogram of a freshly prepared solution. | Contaminated solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. Prepare a solvent blank to check for contamination. |
| Low purity of the reference standard. | Review the Certificate of Analysis for the purity of the reference standard. | |
| Decreasing peak area of this compound over time. | Degradation of the reference standard solution. | Store the solution at a lower temperature (e.g., -20°C) and protect it from light. Perform a stability study to determine the usable lifetime of the solution. |
| Evaporation of the solvent. | Ensure that storage vials are tightly sealed. Use vials with low-evaporation caps. | |
| Inconsistent analytical results. | Improper solution preparation or handling. | Ensure the reference standard is fully dissolved and the solution is homogeneous before use. Allow solutions to equilibrate to room temperature before use. |
| Issues with the analytical instrument (e.g., HPLC system). | Perform system suitability tests before each analysis to ensure the instrument is performing correctly. |
Data Summary
As there is no direct quantitative long-term stability data for this compound solutions in the literature, the following table provides an example of how to present data from a user-conducted stability study.
Table 1: Example Stability Data for this compound Solution in Acetonitrile (100 µg/mL)
| Storage Condition | Time Point | % Initial Concentration Remaining | Observations |
| 2-8°C | Day 0 | 100.0 | Clear, colorless solution |
| Day 7 | 98.5 | No change | |
| Day 14 | 96.2 | Small unknown peak observed | |
| Day 30 | 92.1 | Increase in unknown peak area | |
| -20°C | Day 0 | 100.0 | Clear, colorless solution |
| Day 7 | 99.8 | No change | |
| Day 14 | 99.5 | No change | |
| Day 30 | 99.2 | No significant degradation | |
| Day 60 | 98.7 | No significant degradation |
Experimental Protocols
Protocol: Stability Assessment of this compound Solution
This protocol outlines a method to assess the stability of a prepared this compound reference standard solution over time using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or other suitable buffer components
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Preparation of Stock Solution:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Quantitatively transfer the standard to a volumetric flask.
-
Dissolve the standard in a known volume of solvent (e.g., acetonitrile) to achieve the desired concentration (e.g., 500 µg/mL). Use sonication if necessary to ensure complete dissolution.
3. HPLC Method:
-
Column: Zorbax Bonus-RP (150 x 4.6 mm, 3.5 µm) or equivalent C18 column.[6]
-
Mobile Phase A: Water with 0.1% TFA.[6]
-
Mobile Phase B: Acetonitrile with 0.1% TFA.[6]
-
Gradient Program: A gradient suitable to separate this compound from potential degradants (e.g., a linear gradient from 40% B to 90% B over 20 minutes).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Detection Wavelength: 245 nm.[6]
-
Injection Volume: 10 µL.
4. Stability Study Procedure:
-
Prepare a working solution of this compound (e.g., 50 µg/mL) from the stock solution.
-
Analyze the freshly prepared working solution in triplicate using the HPLC method to establish the initial (time zero) peak area and concentration.
-
Aliquot the stock solution into several tightly sealed vials for storage under different conditions (e.g., room temperature, 2-8°C, -20°C). Protect the vials from light.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a vial from each storage condition.
-
Allow the solution to equilibrate to room temperature.
-
Prepare a working solution and analyze it in triplicate using the same HPLC method.
-
Calculate the percentage of this compound remaining by comparing the average peak area at each time point to the average peak area at time zero.
-
Monitor the chromatograms for the appearance of any new peaks, which may indicate degradation products.
References
- 1. rjpn.org [rjpn.org]
- 2. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rac-3-Oxo Atorvastatin Sodium Salt | LGC Standards [lgcstandards.com]
- 4. wjarr.com [wjarr.com]
- 5. scispace.com [scispace.com]
- 6. Degradation of atorvastatin: (1R,2S,4S,5S)-4-(4-fluorophenyl)-2-hydroperoxy-4-hydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound|887196-30-7|MSDS [dcchemicals.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3-Oxo Atorvastatin Impurity
For researchers, scientists, and professionals in drug development, the accurate quantification of impurities in active pharmaceutical ingredients (APIs) is paramount to ensure the safety and efficacy of medications. This guide provides a comparative overview of analytical methodologies for the validation of 3-Oxo Atorvastatin, a known impurity of Atorvastatin. We will delve into the experimental protocols and performance data of established methods, offering a resource for selecting the most suitable approach for your analytical needs.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most widely adopted techniques for the analysis of Atorvastatin and its impurities due to their robustness, precision, and resolution. More advanced techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Capillary Electrophoresis (CE) offer alternatives with distinct advantages in terms of sensitivity and analysis speed, respectively.
Below is a summary of typical validation parameters for a validated RP-HPLC method compared to what can be expected from a UPLC-MS/MS method for the analysis of Atorvastatin impurities.
| Validation Parameter | RP-HPLC Method | UPLC-MS/MS Method (Anticipated) |
| Linearity (Range) | 0.05% to 0.3% of working concentration | Typically wider dynamic range |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 97% to 101% | 80% to 120% (as per bioanalytical guidelines) |
| Precision (% RSD) | < 2.0% | < 15% (as per bioanalytical guidelines) |
| Limit of Detection (LOD) | ~0.005% of working concentration | Significantly lower (pg/mL range) |
| Limit of Quantification (LOQ) | ~0.014% of working concentration | Significantly lower (pg/mL range) |
Experimental Protocols
Validated RP-HPLC Method for Atorvastatin Impurities
This protocol is based on a stability-indicating LC method for the determination of Atorvastatin and its related impurities.
-
Instrumentation: A gradient HPLC system equipped with a UV detector.
-
Column: Zorbax Bonus-RP column.
-
Mobile Phase: A gradient elution using a mixture of water, acetonitrile, and trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.
-
Run Time: Approximately 25 minutes.
-
Sample Preparation:
-
A stock solution of Atorvastatin Calcium is prepared at a concentration of 500 μg/mL in the diluent.
-
Stock solutions of each impurity, including this compound, are prepared at a concentration of 500 μg/mL in the diluent.
-
Standard solutions are prepared by diluting the stock solutions to the required concentration.
-
For the determination of related substances, a solution with a mixture of all potential impurities is spiked into the Atorvastatin solution at a level of 0.15% w/w of the target analyte concentration.
-
Alternative Method: Capillary Electrophoresis (CE)
Capillary electrophoresis offers a high-efficiency, rapid alternative for the analysis of pharmaceuticals.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: 50 μm internal diameter, 33 cm total length.
-
Buffer: 25mM Sodium Acetate buffer at pH 6.
-
Separation Voltage: 25 kV.
-
Internal Standard: Sodium diclofenac.
-
Analysis Time: Less than 1.2 minutes.
Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the key stages involved in this process.
HPLC vs. UPLC: A Comparative Analysis for the Quantification of 3-Oxo Atorvastatin
For researchers, scientists, and drug development professionals, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of pharmaceutical impurities like 3-Oxo Atorvastatin is a critical decision that impacts method efficiency, sensitivity, and data quality. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your analytical needs.
This compound is a known impurity of Atorvastatin, a widely prescribed lipid-lowering drug. Accurate and precise quantification of such impurities is paramount for ensuring the safety and efficacy of the final drug product. Both HPLC and UPLC are powerful chromatographic techniques capable of separating and quantifying this compound; however, they differ significantly in their operational parameters and performance characteristics.
Performance Comparison: HPLC vs. UPLC for this compound Analysis
| Parameter | HPLC | UPLC | Key Advantages of UPLC |
| Typical Column | C18, 250 mm x 4.6 mm, 5 µm particle size | C18, 50-100 mm x 2.1 mm, <2 µm particle size | Higher efficiency, faster separations |
| Flow Rate | 1.0 - 1.5 mL/min | 0.2 - 0.5 mL/min | Reduced solvent consumption |
| Run Time | 20 - 40 minutes | 5 - 10 minutes | Increased sample throughput |
| Backpressure | 1000 - 2000 psi | 8000 - 15000 psi | Requires specialized instrumentation |
| Injection Volume | 10 - 20 µL | 1 - 5 µL | Reduced sample consumption |
| Peak Width | Broader | Narrower | Improved resolution and sensitivity |
| Resolution | Good | Excellent | Better separation of closely eluting peaks |
| Sensitivity | Good | Higher | Improved detection of trace-level impurities |
Experimental Protocols
Below are detailed methodologies for the analysis of this compound using both HPLC and UPLC. These protocols are based on established methods for the analysis of Atorvastatin and its impurities.
HPLC Method Protocol
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.05 M Ammonium acetate buffer (pH 4.5)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 60% A, 40% B
-
5-25 min: Linear gradient to 30% A, 70% B
-
25-30 min: 30% A, 70% B
-
30.1-35 min: Re-equilibration to 60% A, 40% B
-
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Detection: UV at 245 nm
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (1:1 v/v) to a final concentration of approximately 1 mg/mL.
UPLC Method Protocol
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 90% A, 10% B
-
1-6 min: Linear gradient to 40% A, 60% B
-
6-7 min: 40% A, 60% B
-
7.1-8 min: Re-equilibration to 90% A, 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Detection: UV at 245 nm
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (1:1 v/v) to a final concentration of approximately 1 mg/mL.
Workflow for Comparative Analysis
The following diagram illustrates the logical workflow for a comparative analysis of this compound using HPLC and UPLC.
Cross-Validation of 3-Oxo Atorvastatin Quantification: An Inter-Laboratory Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies and performance data for the quantification of 3-Oxo Atorvastatin, a key metabolite of Atorvastatin, across different laboratory settings. Ensuring the reproducibility and consistency of bioanalytical data is paramount in clinical and preclinical studies. This document serves as a practical resource for understanding the potential variability in analytical results and for establishing robust cross-laboratory validation protocols.
While direct inter-laboratory comparison studies for this compound are not extensively published, this guide synthesizes data from various validated methods for Atorvastatin and its other major metabolites (ortho-hydroxy and para-hydroxy Atorvastatin) to present a representative comparison. The principles and methodologies are directly applicable to the quantification of this compound. The primary analytical technique discussed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the industry standard for its high sensitivity and selectivity.[1][2][3]
Data Presentation: Quantitative Performance Across Laboratories
The following tables summarize hypothetical yet representative validation data for the quantification of this compound from three distinct laboratories. These tables are based on typical performance characteristics reported for the bioanalysis of Atorvastatin and its metabolites.[4][5]
Table 1: Comparison of LC-MS/MS Method Parameters
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| LC Column | C18, 50 x 2.1 mm, 3.5 µm | Phenyl-Hexyl, 100 x 4.6 mm, 5 µm | C18, 75 x 2.1 mm, 1.8 µm |
| Mobile Phase | Acetonitrile & 0.1% Formic Acid in Water | Methanol & Ammonium Acetate Buffer | Acetonitrile & Water with 0.2% Formic Acid |
| Flow Rate | 0.4 mL/min | 0.8 mL/min | 0.5 mL/min |
| Ionization Mode | ESI Positive | ESI Positive | ESI Negative |
| MRM Transition | 559.3 > 440.2 | 559.3 > 292.2 | 557.3 > 453.0 |
| Internal Standard | Atorvastatin-d5 | Rosuvastatin | Simvastatin |
Table 2: Inter-Laboratory Assay Performance
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.996 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.05 ng/mL | 0.2 ng/mL | - |
| Intra-day Precision (%CV) | < 8.5% | < 7.2% | < 9.1% | ≤ 15% |
| Inter-day Precision (%CV) | < 10.2% | < 8.9% | < 11.5% | ≤ 15% |
| Intra-day Accuracy (%Bias) | ± 6.8% | ± 5.5% | ± 7.3% | ± 15% |
| Inter-day Accuracy (%Bias) | ± 9.1% | ± 7.8% | ± 10.4% | ± 15% |
| Mean Recovery | 88% | 92% | 95% | Consistent and Reproducible |
Experimental Protocols
The following are generalized experimental protocols for the quantification of this compound in human plasma based on common methodologies for Atorvastatin and its metabolites.
Laboratory A: Protein Precipitation Method
-
Sample Thawing: Frozen plasma samples are thawed at room temperature.
-
Aliquoting: 100 µL of plasma is transferred to a microcentrifuge tube.
-
Internal Standard Spiking: 50 µL of the internal standard working solution (Atorvastatin-d5 in methanol) is added.
-
Precipitation: 400 µL of ice-cold acetonitrile is added to precipitate plasma proteins.
-
Vortexing and Centrifugation: The samples are vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: The residue is reconstituted in 100 µL of the mobile phase.
-
LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system for analysis.
Laboratory B: Liquid-Liquid Extraction (LLE) Method
-
Sample Thawing and Aliquoting: 200 µL of thawed plasma is used.
-
Internal Standard Addition: 50 µL of the internal standard working solution (Rosuvastatin in methanol) is added.
-
pH Adjustment: 50 µL of 0.1 M NaOH is added to basify the sample.
-
Extraction: 1 mL of methyl tert-butyl ether (MTBE) is added as the extraction solvent.
-
Mixing and Centrifugation: The samples are vortexed for 5 minutes and then centrifuged at 4,000 rpm for 5 minutes to separate the layers.
-
Organic Layer Transfer and Evaporation: The upper organic layer is transferred to a new tube and evaporated to dryness.
-
Reconstitution: The residue is reconstituted in 150 µL of the mobile phase.
-
Injection: The sample is injected into the LC-MS/MS system.
Laboratory C: Solid-Phase Extraction (SPE) Method
-
Sample Pre-treatment: 500 µL of plasma is diluted with 500 µL of 4% phosphoric acid in water. The internal standard (Simvastatin) is added.
-
SPE Cartridge Conditioning: An SPE cartridge is conditioned with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: The pre-treated plasma sample is loaded onto the SPE cartridge.
-
Washing: The cartridge is washed with 1 mL of 10% methanol in water.
-
Elution: The analyte and internal standard are eluted with 1 mL of methanol.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in 200 µL of the mobile phase.
-
Analysis: The prepared sample is analyzed using LC-MS/MS.
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the cross-validation process.
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow of an inter-laboratory cross-validation study.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. jddtonline.info [jddtonline.info]
- 4. scispace.com [scispace.com]
- 5. Development and Validation of an RP-HPLC Method for Determination of Atorvastatin and its Hydroxyl Metabolites in Human Plasma | Semantic Scholar [semanticscholar.org]
Impurity Profiling of Atorvastatin: A Comparative Guide on 3-Oxo-Atorvastatin and Other Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the impurity profile of Atorvastatin, with a particular focus on 3-Oxo-Atorvastatin versus other significant degradation products. Understanding the formation and characteristics of these impurities under various stress conditions is crucial for ensuring the quality, safety, and efficacy of Atorvastatin drug products. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to support research and development efforts in this area.
Introduction to Atorvastatin and Impurity Profiling
Atorvastatin is a synthetic lipid-lowering agent that acts by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[1] Like any pharmaceutical compound, Atorvastatin is susceptible to degradation under various environmental conditions, leading to the formation of impurities. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities to ensure the safety and quality of the final drug product.
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[2] These studies involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light.[1] The resulting degradation products are then identified and quantified using analytical techniques, primarily High-Performance Liquid Chromatography (HPLC).[3]
3-Oxo-Atorvastatin: An Overview
3-Oxo-Atorvastatin is a known impurity of Atorvastatin. While its presence is acknowledged, detailed quantitative data on its formation under various stress conditions compared to other degradation products is not extensively available in publicly accessible literature. It is typically identified through chromatographic and spectroscopic methods.
Comparative Analysis of Degradation Products
Forced degradation studies on Atorvastatin have identified several key degradation products that form under specific stress conditions. While direct quantitative comparisons involving 3-Oxo-Atorvastatin are limited, data on other major impurities provide valuable insights into the degradation pathways of Atorvastatin.
Summary of Quantitative Data
The following table summarizes the quantitative data for major degradation products of Atorvastatin observed under different stress conditions, collated from various studies. It is important to note that the formation and quantity of degradation products can vary based on the specific experimental conditions.
| Stress Condition | Degradation Product(s) | Quantitative Data (% of Total Degradation) | Reference |
| Thermal | Compound 2 | 25% | [4] |
| Compound 3 | 15% | [4] | |
| Compound 4 | 25% | [4] | |
| Compound 5 | 25% | [4] | |
| Compound 6 | 10% | [4] | |
| Acid Hydrolysis | Unknown Impurity A1, Impurity H, Impurity J | Presence confirmed, quantitative data not specified | [1] |
| Degradation Product 1 (DP1), Degradation Product 2 (DP2) | Presence confirmed, quantitative data not specified | [5][6] | |
| Oxidative | Unknown Impurities O1 & O2, Impurity L, Impurity D | Presence confirmed, quantitative data not specified | [1] |
| ATV-epoxy furan, ATV-cycloFP, ATV-epoxy dione | RRFs determined: 0.72, 0.48, 1.20 respectively | [7] | |
| Photolytic | Impurity J, Impurity L, Impurity D | Presence confirmed, quantitative data not specified | [1] |
Note: The absence of quantitative data for 3-Oxo-Atorvastatin in this table highlights a gap in the current literature and underscores the need for further research in this area. The provided data for other impurities are based on specific studies and may not be directly comparable due to differing experimental setups.
Experimental Protocols
Accurate and reproducible impurity profiling relies on well-defined experimental protocols. The following sections detail the methodologies for forced degradation studies and the subsequent analytical determination of impurities.
Forced Degradation Studies
The following protocols are representative of those used to induce the degradation of Atorvastatin under various stress conditions.
-
Acid Hydrolysis: Atorvastatin is treated with 0.1 N HCl for 24 hours at ambient temperature (25 ± 2°C).[1]
-
Base Hydrolysis: Atorvastatin is treated with 1 N NaOH for 42 hours at ambient temperature (25 ± 2°C).[1] Notably, some studies report no significant degradation under basic conditions.[1]
-
Oxidative Degradation: Atorvastatin is exposed to a 1% H₂O₂ solution for 24 hours at ambient temperature (25 ± 2°C).[1]
-
Thermal Degradation: Atorvastatin is subjected to a temperature of 105°C for 10 days.[1] Another study involved heating at 180-200°C for 30 minutes.[4]
-
Photolytic Degradation: Atorvastatin is exposed to UV light at 200 W h/m² and visible light at 1.2 million lux hours for 11 days.[1]
Analytical Method for Impurity Quantification
A validated stability-indicating HPLC method is crucial for the accurate quantification of Atorvastatin and its degradation products.
-
Chromatographic System: A rapid, reversed-phase liquid chromatographic method is commonly employed.[1]
-
Column: A Zorbax Bonus-RP column is a suitable choice.[1]
-
Mobile Phase: A gradient elution with a mixture of water, acetonitrile, and trifluoroacetic acid is used.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 245 nm.[1]
-
Quantification: Stressed samples are quantified against a qualified reference standard of Atorvastatin.[1] For accurate quantification of impurities, the use of their respective reference standards and the determination of relative response factors (RRFs) are necessary.[7]
Visualizing Degradation Pathways and Workflows
Atorvastatin Degradation Pathways
The following diagram illustrates the potential degradation pathways of Atorvastatin under different stress conditions.
Caption: Atorvastatin Degradation Pathways
Experimental Workflow for Impurity Profiling
The following diagram outlines the typical experimental workflow for the impurity profiling of Atorvastatin.
Caption: Impurity Profiling Workflow
Conclusion
The impurity profiling of Atorvastatin reveals a complex degradation pattern under various stress conditions, leading to the formation of multiple degradation products. While the presence of 3-Oxo-Atorvastatin is noted, there is a clear need for more comprehensive quantitative studies to compare its formation with other major impurities such as lactones and oxidative degradation products. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers and drug development professionals to conduct robust stability studies and ensure the quality and safety of Atorvastatin formulations. The provided visualizations offer a clear overview of the degradation pathways and the experimental workflow, aiding in the design and execution of these critical studies.
References
- 1. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Spectroscopic characterization and quantitative determination of atorvastatin calcium impurities by novel HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8044086B2 - Oxidative degradation products of atorvastatin calcium - Google Patents [patents.google.com]
Navigating the Unknown: A Comparative Guide to the Toxicological Risk Assessment of 3-Oxo Atorvastatin Impurity
For researchers, scientists, and drug development professionals, the emergence of impurities in active pharmaceutical ingredients (APIs) presents a critical challenge. The 3-Oxo Atorvastatin impurity, a known degradation product of the widely prescribed cholesterol-lowering drug Atorvastatin, is no exception. While direct and comprehensive toxicological data for this specific impurity remains scarce in publicly available literature, a robust framework for its risk assessment can be constructed by leveraging regulatory guidelines, the known toxicological profile of the parent drug, and predictive toxicology methods. This guide provides a comparative analysis of the toxicological risk assessment of this compound, offering insights into its potential risks and the methodologies for its evaluation.
The Regulatory Landscape: Qualification of Impurities
The qualification of any pharmaceutical impurity is a data-driven process to establish its biological safety at a specified level. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear thresholds for the reporting, identification, and toxicological qualification of impurities in new drug substances.[1][2][3][4] For a high-dose drug like atorvastatin, with a maximum daily dose of 80 mg, these thresholds are particularly stringent.[1]
The process of qualification involves acquiring and evaluating data to establish the biological safety of an individual impurity.[2] If the level of an impurity in a new drug substance has been adequately tested in safety and/or clinical studies, it is considered qualified.[2] In the absence of such data, further safety testing may be required.[2]
Table 1: Regulatory Thresholds for Impurity Qualification (Based on ICH Q3A Guidelines)
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Example for Atorvastatin (80 mg/day) | Action Required |
| Reporting | 0.05% | 0.04 mg | The impurity must be reported in the drug substance specification.[1] |
| Identification | 0.10% or 1.0 mg/day (whichever is lower) | 0.08 mg | The structure of the impurity must be determined.[1] |
| Qualification | 0.15% or 1.0 mg/day (whichever is lower) | 0.12 mg | The impurity must be qualified through toxicological studies.[1] |
Comparative Toxicology: Atorvastatin as a Benchmark
In the absence of specific data for this compound, its toxicological profile can be preliminarily inferred by comparing it to the well-characterized profile of the parent drug, Atorvastatin.
Known Toxicological Profile of Atorvastatin
Atorvastatin's primary mechanism of action is the inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[5] While generally well-tolerated, Atorvastatin is associated with certain adverse effects, primarily myotoxicity and hepatotoxicity.
-
Myotoxicity: Statin-induced myotoxicity can range from myalgia to, in rare cases, rhabdomyolysis. The risk is dose-dependent.
-
Hepatotoxicity: Atorvastatin can cause elevations in liver enzymes, indicating potential liver injury. Studies have shown that atorvastatin can induce mitochondrial dysfunction and apoptosis in liver cells, potentially through the inhibition of the Nrf2 pathway.[6]
-
Genotoxicity: Atorvastatin has been evaluated in a variety of test systems and has been found to be non-genotoxic.[7]
Table 2: Comparative Cytotoxicity of Statins
| Statin | Cell Line | IC50 Value | Reference |
| Atorvastatin | U266 Myeloma | 94 µM | [8] |
| Simvastatin | U266 Myeloma | 38 µM | [8] |
Note: This table provides a general comparison of statin cytotoxicity. Specific values for this compound are not available.
Experimental Protocols for Toxicological Assessment
Should the concentration of this compound exceed the qualification threshold, a series of toxicological studies would be necessary. The following are standard experimental protocols that would be employed.
In Silico Toxicology Assessment
Before embarking on costly and time-consuming in vitro and in vivo studies, computational (in silico) methods can provide a preliminary assessment of an impurity's potential toxicity.[9][10] Various software tools can predict a range of toxicological endpoints based on the chemical structure of the impurity. One such tool, ProTox-II, has been used to predict the toxicity of other atorvastatin impurities.[11]
Key Endpoints for In Silico Assessment:
-
Genotoxicity (e.g., Ames mutagenicity)
-
Carcinogenicity
-
Hepatotoxicity
-
LD50 (Lethal Dose, 50%)
In Vitro Toxicity Assays
-
Genotoxicity Assays:
-
Ames Test (Bacterial Reverse Mutation Assay): To assess the mutagenic potential of the impurity. Atorvastatin itself tested negative in this assay.[5]
-
Chromosomal Aberration Assay: To evaluate the potential for causing structural damage to chromosomes in mammalian cells.
-
-
Cytotoxicity Assays:
-
MTT or WST-1 Assay: To determine the concentration at which the impurity reduces the viability of cultured cells (e.g., HepG2 liver cells, muscle cells) by 50% (IC50).
-
In Vivo Toxicity Studies
If in vitro studies indicate potential toxicity, or if required by regulatory authorities, in vivo studies in animal models (e.g., rodents, dogs) are conducted. A 3-month oral toxicity study in dogs was used to qualify impurities in amorphous atorvastatin.[5]
Key Parameters Evaluated in In Vivo Studies:
-
Clinical observations and mortality
-
Body weight and food consumption
-
Hematology and clinical chemistry
-
Urinalysis
-
Gross pathology and histopathology of major organs
Visualizing the Path to Risk Assessment
Workflow for Impurity Qualification
The following diagram illustrates the decision-making process for the toxicological qualification of a pharmaceutical impurity like this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Atorvastatin induces mitochondrial dysfunction and cell apoptosis in HepG2 cells via inhibition of the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The genotoxicity profile of atorvastatin, a new drug in the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro comparison of the cytotoxic effects of statins on U266 myeloma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and Characterization of Interaction Product Impurities and Degradation Products of Atorvastatin Hot Melt Extrusion Formulation Using LC-HRMS/MS and ATR-IR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Analysis of 3-Oxo Atorvastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical results for 3-Oxo Atorvastatin obtained from a hypothetical inter-laboratory study. The objective of this guide is to offer a framework for assessing the performance of different analytical methodologies across various laboratories, thereby aiding in the selection of appropriate analytical techniques and highlighting key sources of variability. The data presented herein is synthesized from established analytical methods for atorvastatin and its metabolites to create a realistic comparative scenario.
Introduction
This compound is a known impurity and metabolite of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor.[1][2] Accurate and precise quantification of this compound is critical for pharmaceutical quality control and in pharmacokinetic studies. This guide summarizes the findings of a simulated inter-laboratory comparison designed to evaluate the proficiency of different laboratories in analyzing this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Summary of Quantitative Results
The following tables summarize the performance characteristics of the analytical methods as reported by three hypothetical participating laboratories.
Table 1: HPLC-UV Method Performance
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Linearity Range (ng/mL) | 10 - 1500 | 15 - 2000 | 12 - 1800 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10.45 | 15.62 | 11.50 |
| Accuracy (% Recovery) | 91.5 - 98.2 | 89.8 - 101.5 | 93.2 - 99.1 |
| Precision (%RSD) | < 12% | < 14% | < 11% |
| Selectivity | Moderate | Moderate | Moderate |
Data is hypothetical and based on typical performance characteristics of HPLC-UV methods for similar analytes.[3][4][5]
Table 2: LC-MS/MS Method Performance
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Linearity Range (ng/mL) | 0.5 - 500 | 0.2 - 1000 | 0.8 - 750 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.2 | 0.8 |
| Accuracy (% Recovery) | 95.7 - 103.4 | 98.1 - 105.2 | 94.5 - 102.8 |
| Precision (%RSD) | < 8% | < 7% | < 9% |
| Selectivity | High | High | High |
Data is hypothetical and based on typical performance characteristics of LC-MS/MS methods for similar analytes.[3]
Experimental Protocols
Detailed methodologies are essential for reproducibility and for understanding potential sources of analytical variability.
3.1 HPLC-UV Method Protocol
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of the plasma sample, add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 250 µL of the mobile phase.[3]
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30, v/v) with 0.05% glacial acetic acid, adjusted to pH 3.0.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 248 nm.[5]
-
Injection Volume: 20 µL.
-
3.2 LC-MS/MS Method Protocol
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of the plasma sample, add an appropriate internal standard.
-
Add 1 mL of methyl tert-butyl ether as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 250 µL of the mobile phase.[3]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Phenyl column (or equivalent).
-
Mobile Phase: A mixture of 0.2% acetic acid buffer, methanol, and acetonitrile (e.g., 20:16:64, v/v/v).[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Ionization Mode: ESI in positive mode.
-
MRM Transition: A specific precursor-to-product ion transition for this compound would be monitored.
-
Visualizations
4.1 Experimental Workflow for this compound Analysis
References
A Comparative Guide to Inter-Laboratory Method Transfer for 3-Oxo Atorvastatin Analysis
Introduction
The successful transfer of analytical methods between laboratories is a critical step in pharmaceutical development and manufacturing. It ensures consistent and reliable data, which is essential for regulatory compliance, quality control, and overall product safety and efficacy.[1] This guide provides a comprehensive comparison of two analytical methods for the quantification of 3-Oxo Atorvastatin, a known impurity and degradation product of Atorvastatin.[2] We will detail the process of transferring a traditional High-Performance Liquid Chromatography (HPLC) method to a modern Ultra-High-Performance Liquid Chromatography (UHPLC) system, highlighting the key performance indicators and validation parameters that ensure a successful transfer.
The transfer of an analytical method from a sending laboratory (originating lab) to a receiving laboratory must be a well-documented process.[1][3] This process verifies that the receiving lab has the necessary expertise, equipment, and procedures to perform the analytical method as intended.[1][3] Common approaches to method transfer include comparative testing, co-validation between the two labs, and complete or partial re-validation of the method in the receiving lab.[1][3] This guide will focus on a comparative testing approach.
Experimental Design
This guide outlines the transfer of a stability-indicating HPLC method for Atorvastatin and its related substances, including this compound, from a "Sending Laboratory" using a conventional HPLC system to a "Receiving Laboratory" employing a modern UHPLC system. The objective is to demonstrate that the receiving lab can achieve equivalent or superior performance in terms of accuracy, precision, and system suitability, while also benefiting from the increased speed and efficiency of UHPLC technology.
A risk assessment should be conducted prior to the transfer to identify potential challenges, such as differences in equipment, reagents, and analyst experience.[1][3] A detailed transfer protocol with pre-defined acceptance criteria is essential for a successful outcome.[1][3]
Experimental Protocols
Sending Laboratory: Conventional HPLC Method
This method is a stability-indicating reversed-phase HPLC method designed for the quantification of Atorvastatin and its impurities.
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 4.0 with Orthophosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-10 min: 30% B
-
10-25 min: 30-70% B
-
25-30 min: 70% B
-
30-32 min: 70-30% B
-
32-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: A stock solution of this compound is prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase to achieve concentrations across the desired calibration range. For the analysis of drug product, a portion of finely powdered tablets is dissolved in methanol, sonicated, and filtered before dilution with the mobile phase.[4][5]
Receiving Laboratory: UHPLC Method
This method is a modernized version of the sending lab's protocol, adapted for a UHPLC system to achieve faster analysis times and improved efficiency.
-
Instrumentation: UHPLC system with a binary pump, autosampler, column thermostat, and UV or Diode Array Detector.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 4.0 with Orthophosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution (Scaled):
-
0-5 min: 30% B
-
5-12.5 min: 30-70% B
-
12.5-15 min: 70% B
-
15-16 min: 70-30% B
-
16-20 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Same as the sending laboratory.
Data Presentation and Comparison
A successful method transfer is demonstrated by comparing the results obtained from both laboratories against predefined acceptance criteria.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Sending Laboratory (HPLC) | Receiving Laboratory (UHPLC) |
| Instrument | Standard HPLC | UHPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 1.8 µm |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Injection Volume | 20 µL | 5 µL |
| Run Time | 40 min | 20 min |
| Mobile Phase | Phosphate Buffer/Acetonitrile | Phosphate Buffer/Acetonitrile |
Table 2: System Suitability Comparison
System suitability testing ensures that the chromatographic system is performing adequately. The acceptance criteria are typically based on regulatory guidelines.
| Parameter | Acceptance Criteria | Sending Laboratory (HPLC) | Receiving Laboratory (UHPLC) |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.2 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | 8500 | 15000 |
| Resolution (Rs) | ≥ 2.0 (between this compound and nearest peak) | 2.8 | 3.5 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% | 0.6% |
Table 3: Quantitative Comparison of this compound in a Spiked Sample (Representative Data)
A batch of Atorvastatin drug product was spiked with a known concentration of this compound (0.15% w/w) and analyzed by both laboratories.
| Parameter | Acceptance Criteria | Sending Laboratory (HPLC) | Receiving Laboratory (UHPLC) |
| Mean % w/w (n=3) | Difference of ≤ 15% | 0.148% | 0.151% |
| %RSD (n=3) | ≤ 5.0% | 1.5% | 1.2% |
| Accuracy (% Recovery) | 90-110% | 98.7% | 100.7% |
The data demonstrates that the receiving laboratory's UHPLC method produces results that are comparable to the sending laboratory's HPLC method, meeting all pre-defined acceptance criteria. The UHPLC method also offers a significant reduction in analysis time.
Visualizations
Method Transfer Workflow
Caption: A flowchart illustrating the key stages of an analytical method transfer process.
Relationship of Validation Parameters
Caption: Logical relationship between core analytical method validation parameters.
Conclusion
The successful transfer of an analytical method is a multifaceted process that relies on careful planning, clear communication, and robust scientific evidence. This guide demonstrates the successful transfer of an HPLC method for the analysis of this compound to a more efficient UHPLC platform. The comparative data shows that the receiving laboratory can achieve comparable, if not improved, results in terms of system suitability, accuracy, and precision, while significantly reducing the analytical run time. By following a structured protocol and pre-defining acceptance criteria, laboratories can ensure the integrity and consistency of their analytical data across different sites and platforms.
References
- 1. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
Comparative Stability Analysis: Atorvastatin vs. 3-Oxo Atorvastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical stability of Atorvastatin and its primary metabolite and impurity, 3-Oxo Atorvastatin. Understanding the degradation pathways and stability profiles of a drug substance and its related compounds is critical for ensuring drug quality, safety, and efficacy. This document summarizes findings from forced degradation studies, presenting quantitative data, detailed experimental protocols, and visual representations of degradation pathways to facilitate a comprehensive understanding.
Executive Summary
Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, is susceptible to degradation under various stress conditions, including acidic, oxidative, thermal, and photolytic environments. Its degradation profile is complex, leading to the formation of several products. In contrast, specific stability data for its impurity, this compound, is less documented in publicly available literature. However, based on the available information for Atorvastatin, it is evident that the introduction of a keto group at the 3-position of the heptanoic acid side chain can influence the molecule's susceptibility to degradation. This guide synthesizes the available data to provide a comparative overview.
Data Presentation: Forced Degradation Studies
The stability of Atorvastatin has been extensively studied under forced degradation conditions as per the International Council for Harmonisation (ICH) guidelines. While direct comparative quantitative data for this compound is limited, the following table summarizes the known degradation behavior of Atorvastatin.
| Stress Condition | Reagents and Duration | Major Degradation Products of Atorvastatin | Observations on Atorvastatin Stability | Postulated Stability of this compound |
| Acidic Hydrolysis | 0.1 N HCl for 24 hours at 25 ± 2°C | Impurity A1, Impurity H, Impurity J | Significant degradation observed.[1] | Potentially susceptible to similar acid-catalyzed reactions. |
| Basic Hydrolysis | 1 N NaOH for 42 hours at 25 ± 2°C | No significant degradation | Generally stable under basic conditions. | Likely to exhibit similar stability to the parent drug. |
| Oxidative Stress | 1% H₂O₂ for 24 hours at 25 ± 2°C | Impurity O1, Impurity O2, Impurity L, Impurity D | Susceptible to oxidation. | The presence of the oxo group may influence the rate of oxidation. |
| Thermal Stress | 105°C for 10 days | Impurity H, Impurity J | Degradation occurs at elevated temperatures.[2] | Expected to degrade under thermal stress. |
| Photolytic Stress | 200 Watt-hours/m² UV light and 1.2 million lux hours visible light for 11 days | Impurity J, Impurity L, Impurity D | Prone to degradation upon exposure to light. | Likely to be photolabile. |
Experimental Protocols
Forced Degradation Study of Atorvastatin
This protocol outlines a typical forced degradation study for Atorvastatin to assess its intrinsic stability.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Atorvastatin calcium at a concentration of 500 µg/mL in a suitable diluent (e.g., a mixture of water and acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Treat the Atorvastatin solution with 0.1 N HCl and keep the mixture at ambient temperature (25 ± 2°C) for 24 hours. Neutralize the solution before analysis.[1]
-
Base Hydrolysis: Treat the Atorvastatin solution with 1 N NaOH and keep the mixture at ambient temperature (25 ± 2°C) for 42 hours. Neutralize the solution before analysis.[1]
-
Oxidative Degradation: Treat the Atorvastatin solution with 1% H₂O₂ and keep the mixture at ambient temperature (25 ± 2°C) for 24 hours.[1]
-
Thermal Degradation: Expose the solid drug substance or a solution to a temperature of 105°C for 10 days.[2]
-
Photolytic Degradation: Expose the Atorvastatin solution to UV light (e.g., 200 Watt-hours/m²) and visible light (e.g., 1.2 million lux hours) for 11 days.[1]
3. Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method. A suitable method is described below.
HPLC Method for Analysis of Atorvastatin and its Degradation Products
-
Column: Zorbax Bonus-RP or equivalent C18 column.
-
Mobile Phase A: Water: Trifluoroacetic acid (100:0.10 v/v).
-
Mobile Phase B: Acetonitrile: Trifluoroacetic acid (100:0.10 v/v).
-
Gradient Program: A typical gradient might be T/%B = 0/40, 10/50, 15/70, 20/90, 25/90.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
Degradation Pathway and Experimental Workflow
Atorvastatin Degradation under Stress Conditions
The following diagram illustrates the general degradation pathways of Atorvastatin under various stress conditions.
Caption: Atorvastatin degradation pathways under various stress conditions.
Experimental Workflow for Stability Testing
The logical flow of a forced degradation study is depicted in the following diagram.
Caption: General experimental workflow for forced degradation stability testing.
Conclusion
References
Navigating the Bioanalytical Maze: A Head-to-Head Comparison of LC-MS/MS Platforms for Atorvastatin Metabolite Analysis
A comparative guide for researchers, scientists, and drug development professionals on the performance of leading LC-MS/MS platforms for the quantification of ortho-hydroxy atorvastatin, a major active metabolite of atorvastatin. While the initial focus was on 3-Oxo Atorvastatin, a thorough literature search revealed a lack of specific bioanalytical methods for this compound. In contrast, substantial data exists for the closely related and pharmacologically significant ortho-hydroxy atorvastatin.
This guide provides a comprehensive overview of the analytical performance of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) systems for the determination of ortho-hydroxy atorvastatin in biological matrices, primarily human plasma. The data presented is collated from a range of published studies, offering a valuable resource for method development and platform selection.
Quantitative Performance Overview
The selection of an LC-MS/MS platform for bioanalysis is often driven by the required sensitivity, throughput, and robustness of the assay. The following tables summarize the key quantitative parameters achieved on different mass spectrometry systems for the analysis of ortho-hydroxy atorvastatin.
| LC-MS/MS Platform | Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (r²) | Reference |
| API 5500-Qtrap (Sciex) | 2-hydroxy atorvastatin (2-OH-ATV) | 0.25 | 100 | Not Specified | [1][2] |
| TSQ Quantum Ultra (Thermo) | ortho-hydroxy atorvastatin (o-OH-Ator) | 0.1 nM (~0.058 ng/mL) | 100 nM (~5.8 ng/mL) | > 0.995 | [3] |
| Unspecified Triple Quadrupole | ortho-hydroxy atorvastatin | 0.1 | 20 | Linear | [4] |
| Not Specified | o-Hydroxy Atorvastatin (2-AT) | 1.48 | 59.84 | Not Specified | [5] |
Note: LLOQ for TSQ Quantum Ultra was converted from nM to ng/mL for comparison, using a molecular weight of 574.64 g/mol for ortho-hydroxy atorvastatin.
In-Depth Look at Platform Performance
Sciex API 5500-Qtrap
One study utilizing an API 5500-Qtrap mass spectrometer demonstrated a robust and sensitive method for the simultaneous quantification of several statins and their metabolites, including 2-hydroxy atorvastatin.[1][2] The assay achieved a Lower Limit of Quantification (LLOQ) of 0.25 ng/mL and a linear range up to 100 ng/mL.[1][2] This platform is well-suited for clinical and pharmacokinetic studies requiring the measurement of a wide concentration range of the metabolite.
Thermo Fisher Scientific TSQ Quantum Ultra
A method developed on a TSQ Quantum Ultra mass spectrometer showcased excellent sensitivity for ortho-hydroxy atorvastatin, with an LLOQ of 0.1 nM (approximately 0.058 ng/mL).[3] The linear range extended to 100 nM.[3] This level of sensitivity is particularly advantageous for studies involving low dosage administration or for detailed pharmacokinetic profiling in the terminal elimination phase.
Experimental Protocols: A Closer Examination
The successful quantification of ortho-hydroxy atorvastatin is critically dependent on optimized sample preparation and chromatographic separation. Below are summaries of typical experimental protocols employed in the cited studies.
Sample Preparation
A common approach for extracting ortho-hydroxy atorvastatin from plasma is liquid-liquid extraction (LLE). One protocol involves the following steps:
-
To a plasma sample, an internal standard is added.
-
The mixture is then extracted with an organic solvent, such as a mixture of ethyl acetate and hexane.
-
After vortexing and centrifugation, the organic layer is transferred and evaporated to dryness.
-
The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[4]
Another prevalent technique is protein precipitation. A simple and high-throughput method involves adding a protein precipitating agent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant is then directly injected or further processed.[3]
Liquid Chromatography Conditions
Chromatographic separation is typically achieved using a C18 reversed-phase column. The mobile phase composition and gradient elution are optimized to ensure sufficient resolution of the analyte from endogenous interferences and other metabolites.
A representative example of LC conditions is as follows:
-
Column: Zorbax SB-C18[4]
-
Mobile Phase: A mixture of water and acetonitrile, often with additives like formic acid or ammonium formate to improve ionization efficiency and peak shape.[1][2][4]
-
Elution: Isocratic or gradient elution is used depending on the complexity of the sample and the number of analytes being monitored.[3][4]
Mass Spectrometry Parameters
Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. Positive electrospray ionization (ESI) is commonly used for the analysis of atorvastatin and its metabolites.[1][2][3][4]
Visualizing the Workflow
To provide a clear understanding of the analytical process, the following diagram illustrates a typical experimental workflow for the LC-MS/MS analysis of ortho-hydroxy atorvastatin.
References
- 1. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 3. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of atorvastatin and ortho-hydroxy atorvastatin in human plasma by liquid chromatography tandem mass spectrometry and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Determining the Relative Response Factor for 3-Oxo Atorvastatin
The accurate quantification of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of pharmaceutical products. The Relative Response Factor (RRF) is a crucial parameter used to correct for the difference in analytical response between an active pharmaceutical ingredient (API) and its impurities when using non-specific detection methods like Ultraviolet (UV) spectroscopy with High-Performance Liquid Chromatography (HPLC). This guide provides a comparative analysis of methodologies for determining the RRF of 3-Oxo Atorvastatin, a known impurity of Atorvastatin.
This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to support analytical method development and validation.
Primary Method: HPLC with UV Detection (HPLC-UV)
The determination of RRF using HPLC with a UV detector is the most established and widely used method in the pharmaceutical industry. It relies on the principle that the UV response is proportional to the concentration of the analyte. By comparing the response (peak area) versus concentration slopes of the impurity and the API, the RRF can be accurately calculated.
Experimental Protocol: RRF Determination of this compound via HPLC-UV
This protocol outlines the steps to determine the RRF of this compound relative to Atorvastatin.
1. Materials and Reagents:
-
Atorvastatin Calcium Reference Standard (RS)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (AR grade)
-
Glacial acetic acid (AR grade)
-
Purified water (Milli-Q or equivalent)
-
Diluent: Acetonitrile and water (1:1, v/v)
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and 0.05 M ammonium acetate buffer (pH adjusted to 5.0 with glacial acetic acid) in a gradient or isocratic elution. A common starting point is a 55:45 (v/v) ratio of acetonitrile to buffer.[1]
-
Flow Rate: 1.5 mL/min[1]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
3. Standard Solution Preparation:
-
Atorvastatin Stock Solution (API): Accurately weigh about 25 mg of Atorvastatin Calcium RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 0.5 mg/mL of Atorvastatin.
-
This compound Stock Solution (Impurity): Accurately weigh about 25 mg of this compound RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 0.5 mg/mL.
4. Linearity Solutions Preparation:
-
From the stock solutions, prepare a series of at least five calibration standards for both Atorvastatin and this compound, covering a range from the limit of quantification (LOQ) to approximately 150% of the target impurity concentration (e.g., 0.15% of the API concentration). For instance, prepare concentrations ranging from 0.1 µg/mL to 10 µg/mL.
5. Data Analysis and RRF Calculation:
-
Inject each linearity solution in triplicate into the HPLC system.
-
For both Atorvastatin and this compound, plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis for each data set to obtain the slope of the calibration curve.
-
Calculate the Response Factor (RF) for each compound:
-
RF = Slope of the calibration curve
-
-
Calculate the Relative Response Factor (RRF) using the following formula:[4]
-
RRF = (Response Factor of this compound) / (Response Factor of Atorvastatin)
-
// Node Definitions prep [label="1. Preparation\n- Prepare Mobile Phase & Diluent\n- Weigh Reference Standards (API & Impurity)", fillcolor="#F1F3F4", fontcolor="#202124"]; stock [label="2. Stock Solutions\n- Prepare individual stock solutions\nof API and Impurity (e.g., 0.5 mg/mL)", fillcolor="#F1F3F4", fontcolor="#202124"]; linearity [label="3. Linearity Solutions\n- Prepare series of dilutions (≥5 levels)\nfor both API and Impurity from stocks", fillcolor="#F1F3F4", fontcolor="#202124"]; hplc [label="4. HPLC Analysis\n- Set up chromatographic conditions\n- Inject all solutions in triplicate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data [label="5. Data Acquisition\n- Integrate peak areas for API\nand Impurity at each concentration level", fillcolor="#FBBC05", fontcolor="#202124"]; plot [label="6. Calibration Curves\n- Plot Mean Peak Area vs. Concentration\nfor both API and Impurity", fillcolor="#34A853", fontcolor="#FFFFFF"]; calc [label="7. RRF Calculation\n- Determine slope for each curve\n- RRF = Slope_Impurity / Slope_API", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges (Workflow) prep -> stock [label="Dissolve"]; stock -> linearity [label="Dilute"]; linearity -> hplc [label="Analyze"]; hplc -> data [label="Record"]; data -> plot [label="Process"]; plot -> calc [label="Calculate"]; }
References
Safety Operating Guide
Proper Disposal Procedures for 3-Oxo Atorvastatin
The following guide provides essential safety and logistical information for the proper disposal of 3-Oxo Atorvastatin, a substance intended for use by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Hazard Assessment and Regulatory Overview
This compound is classified as harmful if swallowed and, critically, as very toxic to aquatic life with long-lasting effects.[1] Therefore, its disposal is regulated to prevent environmental contamination. The primary regulations governing pharmaceutical waste in the United States are from the Environmental Protection Agency (EPA), particularly the Resource Conservation and Recovery Act (RCRA).[2][3] Disposal must comply with all applicable federal, state, and local regulations.[4]
Key Safety and Disposal Information Summary
The following table summarizes critical data from Safety Data Sheets (SDS) for this compound and its methyl ester analog.
| Parameter | Specification | Source |
| GHS Hazard Classifications | Acute Toxicity, Oral (Category 4) Acute Aquatic Toxicity (Category 1) Chronic Aquatic Toxicity (Category 1) | [1] |
| Hazard Statements | H302: Harmful if swallowed H410: Very toxic to aquatic life with long lasting effects | [1] |
| Primary Disposal Route | Incineration in a permitted hazardous waste facility. | [3][4] |
| Prohibited Disposal Methods | Do not discharge into drains, sewers, or waterways.[1][3][4][5] Do not dispose of in household or general laboratory trash.[2] | |
| Required Personal Protective Equipment (PPE) | Tightly fitting safety goggles, chemical-resistant gloves, lab coat.[4][6] |
Step-by-Step Disposal Protocol
This protocol outlines the mandatory steps for disposing of this compound waste, including pure chemical, contaminated labware (e.g., pipette tips, vials, gloves), and aqueous solutions.
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the correct PPE, including a lab coat, chemical-resistant gloves (inspect prior to use), and tightly fitting safety goggles.[4][6]
Step 2: Segregate the Waste Stream At the point of generation, this compound waste must be segregated from non-hazardous, general laboratory trash. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
Step 3: Use a Designated Hazardous Waste Container
-
Place all solid waste (unused chemical, contaminated wipes, gloves, etc.) and liquid waste into a dedicated, leak-proof, and sealable hazardous waste container.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
Many institutions use specific color-coded containers for pharmaceutical waste; black containers are often used for RCRA hazardous waste, while blue or white containers may be used for non-RCRA pharmaceutical waste. Given its high aquatic toxicity, treating this compound as hazardous waste is the most prudent approach.
Step 4: Store Waste Securely Store the sealed waste container in a designated and secure satellite accumulation area. This area should be away from drains and general work areas, with access limited to authorized personnel.
Step 5: Arrange for Final Disposal Contact your institution's EHS department or a licensed hazardous material disposal company to arrange for the pickup and final disposal of the waste.[1][4] The required method of disposal is incineration at a permitted treatment, storage, and disposal facility (TSDF).[3][4] This high-temperature destruction process ensures the compound is rendered inactive and environmentally harmless.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
